Monomethyl malonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5O4- |
|---|---|
Molecular Weight |
117.08 g/mol |
IUPAC Name |
3-methoxy-3-oxopropanoate |
InChI |
InChI=1S/C4H6O4/c1-8-4(7)2-3(5)6/h2H2,1H3,(H,5,6)/p-1 |
InChI Key |
PBVZQAXFSQKDKK-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CC(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Monomethyl Malonate from Dimethyl Malonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of monomethyl malonate, a crucial reagent in organic synthesis, with a primary focus on its preparation from dimethyl malonate. This document details the prevalent methodologies, experimental protocols, and quantitative data to assist researchers in the effective production of this valuable compound.
Introduction
This compound, also known as 3-methoxy-3-oxopropanoic acid, is a key building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its utility stems from the presence of both a carboxylic acid and a methyl ester group, allowing for selective chemical transformations. The most common and economically viable route to this compound is the selective monohydrolysis of its corresponding diester, dimethyl malonate. This guide will explore the nuances of this transformation, providing detailed protocols and comparative data.
Core Synthesis Pathway: Selective Monohydrolysis of Dimethyl Malonate
The principal method for synthesizing this compound is the selective saponification of one of the two ester groups of dimethyl malonate. This reaction is typically carried out using a stoichiometric amount of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an aqueous medium, often with a co-solvent to ensure miscibility.
The general chemical transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Reaction Mechanism
The selective monohydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) from the base acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the dimethyl malonate. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels a methoxide ion, which is then protonated by the solvent or upon acidification during workup, yielding methanol and the carboxylate salt of this compound. Acidification of the reaction mixture then protonates the carboxylate to give the final this compound product.
Caption: Simplified workflow of the saponification mechanism.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound from dimethyl malonate using different bases.
Protocol 1: Synthesis using Potassium Hydroxide (KOH)
This protocol is adapted from literature procedures and is a commonly used method.[1][2]
Materials:
-
Dimethyl malonate
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF) or Acetonitrile
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl malonate (1.0 eq) in a mixture of THF (or acetonitrile) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium hydroxide (0.8-1.2 eq) in water to the stirred dimethyl malonate solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for the specified time (see Table 1).
-
After the reaction is complete, acidify the mixture to a low pH with concentrated hydrochloric acid while keeping the flask in the ice bath.
-
Saturate the aqueous layer with sodium chloride to facilitate extraction.
-
Extract the product into ethyl acetate.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis using Sodium Hydroxide (NaOH)
This protocol provides an alternative using sodium hydroxide.
Materials:
-
Dimethyl malonate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Toluene
Procedure:
-
Dissolve dimethyl malonate in methanol.
-
Add a 1% aqueous solution of sodium hydroxide dropwise to the methanol solution.
-
Stir the mixture at room temperature.
-
After the reaction is complete, cool the mixture to 5 °C or below.
-
Adjust the pH to approximately 3.5 with hydrochloric acid.
-
Add water and extract the product with toluene.
-
Wash the organic layer with water.
-
Remove the toluene and any unreacted dimethyl malonate under reduced pressure to yield the this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported syntheses of this compound.
Table 1: Comparison of Reaction Conditions and Yields for Monohydrolysis of Dimethyl Malonate
| Base | Equivalents of Base | Co-solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| KOH | 1.0 - 1.2 | THF/Water | 0 | 0.5 - 2 h | 85-95 | >95 | [1] |
| KOH | 1.0 | Acetonitrile/Water | 0 | 1 h | 90 | ~99 | [1] |
| NaOH | 1.0 | Methanol/Water | Room Temp. | 6 h | 95 | Not specified | [3] |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₄H₆O₄ |
| Molar Mass | 118.09 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 115-117 °C at 15 mmHg |
| ¹H NMR (CDCl₃, δ) | 3.50 (s, 2H), 3.75 (s, 3H), 11.0 (br s, 1H) |
| ¹³C NMR (CDCl₃, δ) | 41.0, 52.5, 170.0, 175.5 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Step-by-step experimental workflow for this compound synthesis.
Alternative Synthesis Route: From Meldrum's Acid
While selective hydrolysis of dimethyl malonate is the most common method, an alternative route involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This method is particularly useful for creating substituted monomethyl malonates. The general approach involves the alkylation of Meldrum's acid, followed by reaction with an alcohol, in this case, methanol, to open the ring and form the desired monoester.
Caption: Alternative synthesis route via Meldrum's acid.
Conclusion
The synthesis of this compound from dimethyl malonate via selective monohydrolysis is a robust and efficient method, widely adopted in both academic and industrial settings. Careful control of reaction conditions, particularly temperature and stoichiometry of the base, is crucial for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important chemical intermediate. The choice of base and co-solvent can be tailored to specific laboratory conditions and desired outcomes. For the synthesis of more complex, substituted monomethyl malonates, the Meldrum's acid route provides a valuable alternative.
References
The Pivotal Role of Malonate in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malonate, a simple dicarboxylic acid, and its activated form, malonyl-CoA, are central figures in cellular metabolism, wielding significant influence over key energy-producing and biosynthetic pathways. While historically recognized primarily as a classical competitive inhibitor of the Krebs cycle, the roles of malonate and its thioester derivative are far more intricate and widespread. This technical guide provides an in-depth exploration of the multifaceted biological functions of malonate, detailing its inhibitory actions, its crucial role as a building block in fatty acid synthesis, and its emerging significance in other biological contexts. This document consolidates quantitative data on enzyme inhibition, presents detailed experimental protocols for the study of malonate's metabolic effects, and provides visual representations of the core pathways involved to support advanced research and drug development endeavors.
Malonate as a Competitive Inhibitor of Succinate Dehydrogenase
The most well-documented role of malonate is its potent and specific competitive inhibition of succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. This inhibition stems from the structural similarity between malonate and the enzyme's natural substrate, succinate.[1][2][3] By binding to the active site of SDH, malonate prevents the oxidation of succinate to fumarate, thereby disrupting the Krebs cycle and cellular respiration.[4][5]
Mechanism of Inhibition
Malonate's dicarboxylate structure closely mimics that of succinate, allowing it to fit into the enzyme's active site. However, due to the presence of only one methylene group compared to succinate's two, malonate cannot undergo the dehydrogenation reaction. This effectively blocks the enzyme's catalytic activity. As a competitive inhibitor, the effects of malonate can be overcome by increasing the concentration of the substrate, succinate.
Quantitative Analysis of Inhibition
The inhibitory potency of malonate on SDH and related transporters can be quantified by its inhibition constant (Kᵢ) or the concentration required for 50% inhibition (IC₅₀).
| Parameter | Value | Enzyme/Transporter | Organism/Tissue | Reference |
| Kᵢ | 0.75 mM | Malate Transport | Rat Brain Mitochondria | [6] |
Note: While widely cited as the classic example of competitive inhibition, specific Kᵢ values for malonate with SDH itself can vary depending on the experimental conditions and the source of the enzyme.
Malonyl-CoA: The Nexus of Fatty Acid Metabolism
In contrast to the inhibitory role of free malonate, its coenzyme A derivative, malonyl-CoA, is a vital building block and a key regulatory molecule in lipid metabolism.
Role in Fatty Acid Synthesis
Malonyl-CoA is the direct precursor for the two-carbon units that are added during the elongation of fatty acid chains. The synthesis of malonyl-CoA from acetyl-CoA is catalyzed by the enzyme acetyl-CoA carboxylase (ACC) in an ATP-dependent reaction. This is the committed and rate-limiting step in fatty acid biosynthesis.
Regulation of Fatty Acid Oxidation
Malonyl-CoA also acts as a crucial signaling molecule that prevents a futile cycle of simultaneous fatty acid synthesis and degradation. It achieves this by allosterically inhibiting carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane.[7] CPT1 is responsible for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. By inhibiting CPT1, high cytosolic levels of malonyl-CoA effectively halt fatty acid oxidation, ensuring that newly synthesized fatty acids are directed towards storage or other biosynthetic pathways.[8]
Quantitative Data on CPT1 Inhibition and Tissue Concentrations
The sensitivity of CPT1 to malonyl-CoA inhibition varies between isoforms, and malonyl-CoA concentrations are tissue-dependent.
| Parameter | Value | Enzyme | Organism/Tissue | Reference |
| IC₅₀ | 16.2 ± 4.1 µM | CPT1A (wild type) | Rat | [9] |
| IC₅₀ | 1.6 ± 0.2 µM | CPT1A (mutant with CPT1B loop) | Rat | [9] |
| IC₅₀ | 2.5 ± 1.0 µM | CPT1A (mutant with CPT1B TM2) | Rat | [9] |
| Concentration | Value (nmol/g wet weight) | Organism/Tissue | Reference | |
| Malonyl-CoA | 1.9 ± 0.6 | Rat Liver | [10][11] | |
| Malonyl-CoA | 1.3 ± 0.4 | Rat Heart | [10][11] | |
| Malonyl-CoA | 0.7 ± 0.2 | Rat Skeletal Muscle | [10][11] | |
| Malonyl-CoA (fasting) | 0.13 ± 0.01 | Human Skeletal Muscle | [8][12] | |
| Malonyl-CoA (hyperglycemia) | 0.35 ± 0.07 | Human Skeletal Muscle | [8][12] |
Other Biological Roles of Malonate
Beyond its classical roles in the Krebs cycle and fatty acid metabolism, malonate is involved in a range of other biological processes.
-
Symbiotic Nitrogen Fixation: Malonate is found in high concentrations in the roots and nodules of leguminous plants.[5][13] While initial studies suggested an essential role in symbiotic nitrogen metabolism, later research on mutants indicated it may not be a primary driver, though its presence is significant.[4][5][13]
-
Neurotransmitter Metabolism: In the brain, malonate can affect neurotransmitter systems. For instance, intrastriatal injection of malonate has been shown to cause a massive increase in extracellular dopamine concentrations, which is linked to the generation of reactive oxygen species.[14]
-
Plant Defense: In some plants, such as chickpeas, malonate is the most abundant organic acid in roots and nodules and is suggested to function as a defensive chemical.[15]
-
Biosynthetic Precursor: Malonate, via malonyl-CoA, serves as a precursor for the biosynthesis of a wide array of natural products, including polyketides and aflatoxins.[13][16]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of malonate's metabolic roles.
Assay for Succinate Dehydrogenase Activity and Inhibition by Malonate
This protocol is based on a colorimetric assay where SDH activity is measured by the reduction of an artificial electron acceptor.
Principle: Succinate dehydrogenase oxidizes succinate to fumarate, and the electrons are transferred to an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP) or iodonitrotetrazolium chloride (INT), which changes color upon reduction. The rate of color change is proportional to SDH activity. Competitive inhibition by malonate will decrease this rate.
Materials:
-
Tissue homogenate, isolated mitochondria, or cell lysate
-
SDH Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Sodium Succinate solution (substrate)
-
Sodium Malonate solution (inhibitor)
-
DCIP or INT solution (electron acceptor)
-
Spectrophotometer or microplate reader
Procedure (General Outline):
-
Sample Preparation: Homogenize tissue or cells in ice-cold SDH Assay Buffer. Centrifuge to remove debris and collect the supernatant.[17][18]
-
Reaction Setup: In separate tubes or microplate wells, prepare the following:
-
Blank: Assay buffer, substrate, and inactivated enzyme (e.g., boiled sample) or water.
-
Control (Uninhibited): Assay buffer, substrate, and active enzyme sample.
-
Inhibited: Assay buffer, substrate, various concentrations of malonate, and active enzyme sample.
-
-
Initiate Reaction: Add the electron acceptor (e.g., DCIP) to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCIP) in kinetic mode. Record readings every minute for 10-30 minutes.[17][18]
-
Data Analysis: Calculate the rate of change in absorbance (ΔOD/min) for each condition. The activity of SDH is proportional to this rate. Plot the activity against the malonate concentration to determine the IC₅₀.
Assay for Acetyl-CoA Carboxylase (ACC) Activity
This protocol outlines a coupled enzyme assay for ACC activity.
Principle: The activity of ACC is determined by measuring the rate of malonyl-CoA production. This is a discontinuous assay where the amount of acetyl-CoA remaining at different time points is quantified using a citrate synthase reaction, which produces a colored product that can be measured spectrophotometrically.[19] Alternatively, a continuous assay can be performed by coupling the reaction to malonyl-CoA reductase and monitoring NADPH consumption.[20]
Materials:
-
Cell extract or purified ACC
-
Reaction buffer (e.g., MOPS, pH 7.8)
-
Acetyl-CoA
-
ATP
-
MgCl₂
-
KHCO₃
-
Coupling enzymes (e.g., Malonyl-CoA Reductase)
-
NADPH
-
UV-Vis Spectrophotometer
Procedure (Coupled Assay Outline):
-
Reaction Mixture: In a UV cuvette, prepare a reaction mixture containing buffer, MgCl₂, ATP, KHCO₃, NADPH, the coupling enzyme (Malonyl-CoA Reductase), and the cell extract/purified ACC.[20]
-
Background Measurement: Measure the background rate of NADPH consumption at 365 nm before adding the substrate.
-
Start Reaction: Initiate the ACC reaction by adding acetyl-CoA and mix quickly.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 365 nm over time.
-
Data Analysis: Subtract the background rate from the reaction rate. The rate of NADPH consumption is directly proportional to the ACC activity. Use the molar extinction coefficient of NADPH to calculate the specific activity.[20]
Quantification of Malonyl-CoA in Tissues
This protocol is based on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS).
Principle: This is a highly sensitive and specific method for the absolute quantification of malonyl-CoA. Tissue extracts are prepared, and malonyl-CoA is separated from other metabolites by reverse-phase HPLC and then detected and quantified by a mass spectrometer. A stable isotope-labeled internal standard is used for accurate quantification.[10][11]
Materials:
-
Tissue samples
-
Trichloroacetic acid (TCA) or Perchloric acid for extraction
-
Stable isotope-labeled internal standard (e.g., [¹³C₃]malonyl-CoA)
-
Solid-phase extraction (SPE) column
-
HPLC system with a reverse-phase column
-
Mass spectrometer (e.g., electrospray ionization - ESI)
Procedure Outline:
-
Sample Extraction: Flash-freeze tissue samples in liquid nitrogen. Homogenize the frozen tissue in cold 10% TCA.[10][11] Add the internal standard.
-
Isolation: Centrifuge the homogenate. Isolate the acyl-CoAs from the supernatant using a reverse-phase SPE column.
-
HPLC Separation: Inject the purified sample onto an HPLC system. Use a gradient elution program with an ion-pairing agent to separate malonyl-CoA from other acyl-CoAs.[21][22]
-
MS Detection: The eluent from the HPLC is directed into the mass spectrometer. Monitor the specific mass-to-charge ratio (m/z) transitions for both endogenous malonyl-CoA and the internal standard.
-
Quantification: Create a standard curve using known concentrations of malonyl-CoA. Quantify the amount of malonyl-CoA in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.[10][11]
Conclusion
Malonate and malonyl-CoA are not merely simple metabolites but are critical regulators at the crossroads of major metabolic pathways. The competitive inhibition of succinate dehydrogenase by malonate serves as a powerful tool for studying cellular respiration and the Krebs cycle. Concurrently, the dual function of malonyl-CoA as both the primary building block for fatty acid synthesis and the key allosteric inhibitor of fatty acid oxidation highlights its central role in maintaining lipid homeostasis. A thorough understanding of these roles, supported by robust quantitative data and precise experimental methodologies, is essential for researchers in metabolic diseases, oncology, and drug development. The protocols and pathways detailed in this guide provide a solid foundation for further investigation into these pivotal molecules and their therapeutic potential.
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. Solved Malonate is a competitive inhibitor of succinate | Chegg.com [chegg.com]
- 3. google.com [google.com]
- 4. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malonate Metabolism: Biochemistry, Molecular Biology, Physiology, and Industrial Application -BMB Reports | Korea Science [koreascience.kr]
- 6. Effect of free malonate on the utilization of glutamate by rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Malonyl CoA, long chain fatty acyl CoA and insulin resistance in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Malonate-induced generation of reactive oxygen species in rat striatum depends on dopamine release but not on NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of malonate in chickpeas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Malonate as a precursor in the biosynthesis of aflatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. content.abcam.com [content.abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. static.igem.org [static.igem.org]
- 21. Simultaneous quantification of malonyl-CoA and several other short-chain acyl-CoAs in animal tissues by ion-pairing reversed-phase HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Discovery and Early Synthesis of Malonic Acid
An In-depth Technical Guide to the Discovery and History of Malonic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthetic applications of malonic acid and its esters. It details the pivotal moments from the initial isolation of malonic acid to the development of the versatile malonic ester synthesis, a cornerstone of modern organic chemistry. The content covers key chemical principles, detailed experimental protocols, and significant applications, particularly in the realm of pharmaceuticals.
Malonic acid, systematically named propanedioic acid, is a dicarboxylic acid that laid the groundwork for a new class of chemical syntheses. Its discovery and the subsequent development of its synthesis are rooted in 19th-century organic chemistry.
Initial Isolation and Characterization
Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes.[1][2][3] He successfully synthesized the compound through the chemical oxidation of malic acid, a substance naturally present in apples.[1][4] This is the origin of its name, derived from the Greek word μᾶλον (malon), meaning 'apple'.[1][3] Malonic acid is a naturally occurring substance found in various fruits and vegetables, with its calcium salt being particularly abundant in beetroot.[1][3][5]
Early Synthetic Methodologies
Following its discovery, other chemists developed alternative synthetic routes. In 1864, Hermann Kolbe and Hugo Müller independently reported a synthesis from propionic acid.[1] However, a more classical and enduring laboratory preparation begins with chloroacetic acid.[1][2] This process involves the conversion of chloroacetic acid to its sodium salt, followed by a nucleophilic substitution with sodium cyanide to yield cyanoacetic acid. The nitrile group of cyanoacetic acid is then hydrolyzed to afford malonic acid.[1][3]
Today, industrial production of malonic acid is typically achieved through the hydrolysis of its corresponding diesters, such as dimethyl malonate or diethyl malonate.[1] More recently, biotechnological methods using the fermentation of glucose have also been developed.[1][6]
Physical and Chemical Properties
The utility of malonic acid and its esters in synthesis is largely due to their specific chemical properties, particularly the acidity of the α-hydrogens in the esters.
Table 1: Physicochemical Properties of Malonic Acid and Diethyl Malonate
| Property | Malonic Acid | Diethyl Malonate |
| IUPAC Name | Propanedioic acid | Diethyl propanedioate |
| Formula | C₃H₄O₄ | C₇H₁₂O₄ |
| Molar Mass | 104.061 g/mol [1] | 160.17 g/mol |
| Appearance | White crystalline solid[2] | Colorless liquid[5] |
| Melting Point | 135–137 °C (decomposes)[1] | -50 °C |
| Boiling Point | Decomposes[1] | 199.3 °C |
| Density | 1.619 g/cm³[1] | 1.055 g/cm³ |
| Solubility in Water | 763 g/L[1] | 20.8 g/L |
| Acidity (pKa) | pKa₁ = 2.83, pKa₂ = 5.69[1] | pKa ≈ 13 |
The Malonic Ester Synthesis: A Cornerstone of C-C Bond Formation
The most significant application of malonic acid derivatives in organic synthesis is the malonic ester synthesis . This reaction sequence provides a versatile method for preparing mono- and di-substituted acetic acids from an alkyl halide.[7][8] The process leverages the high acidity of the methylene protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups.
The synthesis consists of a sequence of four key steps:
-
Enolate Formation: Deprotonation of the α-carbon with a moderately strong base (typically sodium ethoxide) to form a resonance-stabilized enolate.[7][9]
-
Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond.[10][11]
-
Saponification/Hydrolysis: The ester groups are hydrolyzed to carboxylic acid groups using either aqueous acid or a base like sodium hydroxide followed by acidification.[11]
-
Decarboxylation: Upon heating, the resulting alkyl-substituted malonic acid readily loses a molecule of carbon dioxide to yield the final substituted acetic acid.[10][12]
A major advantage of this method is the ability to perform a second alkylation by repeating the deprotonation and alkylation steps before hydrolysis, allowing for the synthesis of di-substituted acetic acids.[11][13]
Caption: General workflow of the malonic ester synthesis.
Application in Drug Development: The Synthesis of Barbiturates
One of the earliest and most significant applications of malonic esters in drug development is the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[14]
The parent compound, barbituric acid, was first synthesized by the German chemist Adolf von Baeyer in 1864 through the condensation of urea and malonic acid.[15][16] The pharmacologically active derivatives, however, are synthesized using substituted malonic esters. The general synthesis involves a condensation reaction between a di-substituted diethyl malonate and urea in the presence of a strong base, typically sodium ethoxide.[14][17] This reaction forms the core heterocyclic pyrimidine ring structure of barbiturates. The pharmacological properties of different barbiturates are determined by the nature of the alkyl or aryl substituents at the C-5 position of the ring.[14][15]
Caption: Synthesis of barbituric acid via condensation.
Key Experimental Protocols
The following protocols are adapted from established and reliable sources, representing key historical syntheses.
Classical Synthesis of Malonic Acid from Chloroacetic Acid
This protocol outlines the laboratory-scale synthesis of malonic acid.[1]
Workflow Diagram:
Caption: Synthesis of malonic acid from chloroacetic acid.
Methodology:
-
Salt Formation: Chloroacetic acid is neutralized with sodium carbonate in an aqueous solution to generate sodium chloroacetate.
-
Cyanation: The solution is then treated with sodium cyanide. A nucleophilic substitution reaction occurs where the cyanide ion displaces the chloride ion, yielding the sodium salt of cyanoacetic acid.
-
Hydrolysis: The nitrile group is hydrolyzed to a carboxylate group by heating the solution with sodium hydroxide. This step forms sodium malonate.
-
Acidification: The final product, malonic acid, is precipitated from the solution by acidification with a strong mineral acid (e.g., HCl). The product can then be isolated by filtration and purified by recrystallization.
Synthesis of Barbituric Acid
This protocol is an adaptation of the method for synthesizing the parent barbituric acid ring structure from diethyl malonate and urea, as described in Organic Syntheses.[14][17]
Materials & Reagents:
-
Sodium metal: 11.5 g (0.5 gram-atom)
-
Absolute ethanol: 500 mL
-
Diethyl malonate: 80 g (0.5 mol)
-
Urea (dry): 30 g (0.5 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
Apparatus:
-
2 L round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath for heating
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser, 11.5 g of finely cut sodium is carefully dissolved in 250 mL of absolute ethanol. This exothermic reaction generates the sodium ethoxide base in situ.
-
Addition of Reagents: To the resulting sodium ethoxide solution, 80 g of diethyl malonate is added. Separately, 30 g of dry urea is dissolved in 250 mL of hot (approx. 70°C) absolute ethanol. This urea solution is then added to the reaction flask.
-
Condensation Reaction: The mixture is thoroughly shaken and then refluxed for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate during the reaction.[14][17]
-
Work-up and Isolation: After the reaction is complete, 500 mL of hot (50°C) water is added to dissolve the solid precipitate. The solution is then acidified with concentrated HCl until it is acidic to litmus paper (approximately 45 mL).
-
Crystallization and Purification: The clear solution is cooled in an ice bath overnight to allow the barbituric acid to crystallize. The white product is collected on a Büchner funnel, washed with 50 mL of cold water, and dried in an oven at 105–110°C for 3-4 hours.
Table 2: Quantitative Data for Barbituric Acid Synthesis
| Parameter | Value | Reference |
| Theoretical Yield | ~64 g | Calculated |
| Actual Yield | 46–50 g | [17][18] |
| Percent Yield | 72–78% | [17][18] |
References
- 1. Malonic acid - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. byjus.com [byjus.com]
- 4. Sciencemadness Discussion Board - Synthesis of malonic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Malonic acid | Organic Synthesis, Carboxylic Acid, Biochemistry | Britannica [britannica.com]
- 6. The synthesis method of Malonic acid_Chemicalbook [m.chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-depth Technical Guide to Monomethyl Malonate: Structural Formula, Isomers, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of monomethyl malonate, including its structural formula, key isomers, and detailed experimental protocols relevant to its synthesis and analysis. The information is intended to support research and development activities in the fields of organic chemistry, medicinal chemistry, and drug development.
This compound: Structure and Properties
This compound, also known as 3-methoxy-3-oxopropanoic acid, is a mono-ester derivative of malonic acid.[1] Its structural formula is characterized by a central methylene group flanked by a carboxylic acid group and a methyl ester group.
Molecular Formula: C₄H₆O₄[1]
Structural Formula:
This compound is a versatile reagent in organic synthesis, often utilized as a building block for the creation of more complex molecules, including pharmaceutical intermediates.[1][2] It can participate in various reactions such as esterification, transesterification, and condensation.[1]
Structural Isomers of this compound (C₄H₆O₄)
Several structural isomers of this compound exist, each with distinct physical and chemical properties. The table below summarizes key quantitative data for the most common isomers, facilitating easy comparison.
| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |
| This compound | 3-Methoxy-3-oxopropanoic acid | 16695-14-0 | 118.09 | - | 91-92 (at 2.5 mmHg) | 1.128 | Soluble |
| Succinic Acid | Butanedioic acid | 110-15-6 | 118.09 | 184–190 | 235 | 1.56 | 80 g/L (20 °C) |
| Dimethyl Oxalate | Ethanedioic acid, dimethyl ester | 553-90-2 | 118.09 | 50-54 | 163.5 | 1.148 (at 25 °C) | Slightly soluble |
| Methyl Glyoxylate Methyl Hemiacetal | 2-Hydroxy-2-methoxyacetic acid methyl ester | 19757-97-2 | 120.10 | - | 117-120 | 1.174 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and purification of this compound and one of its common isomers, succinic acid.
Synthesis of this compound from Dimethyl Malonate
This protocol describes the selective monohydrolysis of dimethyl malonate to yield this compound.[3][4]
Materials:
-
Dimethyl malonate
-
Acetonitrile
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 12M
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
1 L single-neck flask
-
Dispensing funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 1 L single-neck flask equipped with a magnetic stirrer, add 158.33 g (1.2 mol) of dimethyl malonate and 10 µL of acetonitrile to facilitate dissolution.
-
Stir the solution for 1 minute and then cool the reaction mixture to 0°C using an ice-water bath.
-
Add 100 mL of water to the mixture and continue stirring for 30 minutes.
-
Slowly add 240 mL of a 5M aqueous KOH solution (1.2 mol) dropwise using a dispensing funnel over 15 minutes.
-
After the addition is complete, continue stirring the reaction mixture for 60 minutes in the ice-water bath.
-
Acidify the reaction mixture by slowly adding 150 mL of 12M HCl while keeping the flask in the ice-water bath. Subsequently, saturate the solution with NaCl.
-
Transfer the acidified mixture to a 1 L separatory funnel and extract with five 500 mL portions of ethyl acetate.
-
Combine the ethyl acetate extracts and wash with 500 mL of saturated aqueous NaCl solution.
-
Dry the ethyl acetate extract over approximately 100 g of anhydrous sodium sulfate.
-
Remove the desiccant by gravity filtration.
-
Concentrate the ethyl acetate solution using a rotary evaporator.
-
Purify the resulting colorless oil by distillation under reduced pressure (2.5 mmHg), collecting the fraction at 91-92 °C.[4]
Synthesis of Succinic Acid by Hydrogenation of Maleic Anhydride
This protocol outlines a common method for the synthesis of succinic acid.[5]
Materials:
-
Maleic anhydride or fumaric acid
-
Hydrogen gas (H₂)
-
Nickel or other noble metal catalyst
-
Suitable solvent (e.g., water or ethanol)
-
High-pressure reactor (autoclave)
-
Filtration apparatus
Procedure:
-
In a high-pressure reactor, dissolve maleic anhydride or fumaric acid in a suitable solvent.
-
Add the nickel or noble metal catalyst to the solution.
-
Seal the reactor and purge with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to approximately 130-140°C while stirring.
-
Maintain the temperature and pressure for a sufficient time to ensure complete hydrogenation. Monitor the reaction progress by measuring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The succinic acid can be isolated from the filtrate by crystallization or solvent evaporation. Further purification can be achieved by recrystallization.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a key biological signaling pathway involving a this compound isomer and a typical experimental workflow.
Caption: Succinate Signaling Pathway.[3][6][7][8][9]
Caption: Synthesis and Purification Workflow for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation of organic molecules.
-
¹H NMR of Succinic Acid: In DMSO-d₆, succinic acid typically shows a singlet at approximately 2.4 ppm corresponding to the four equivalent methylene protons and a broad singlet at around 12.2 ppm for the two carboxylic acid protons.[10] In D₂O, the carboxylic acid proton signal is absent due to exchange, and the methylene proton signal appears around 2.7 ppm.[10]
-
¹H NMR of Dimethyl Oxalate: In CDCl₃, dimethyl oxalate exhibits a singlet at approximately 3.9 ppm corresponding to the six equivalent methyl protons.[11]
Role in Drug Development and Biological Systems
This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds.[1][2] For instance, they are used in the production of barbiturates, anti-inflammatory drugs, and anti-cancer agents.[12]
One of its isomers, succinic acid (or its conjugate base, succinate), is a key intermediate in the citric acid (TCA) cycle, a fundamental metabolic pathway for energy production in aerobic organisms.[6] Beyond its metabolic role, succinate has emerged as an important signaling molecule.[6][8] Elevated levels of succinate, for example under hypoxic conditions, can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that regulates genes involved in angiogenesis, cell survival, and metabolism.[8] This succinate-mediated signaling has been implicated in inflammation and cancer.[6][8]
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 9. Frontiers | The metabolic-epigenetic interface: lysine succinylation orchestrates bidirectional crosstalk in neurodegenerative disorders [frontiersin.org]
- 10. Succinic acid(110-15-6) 1H NMR [m.chemicalbook.com]
- 11. Dimethyl oxalate(553-90-2) 1H NMR spectrum [chemicalbook.com]
- 12. talentchemicals.com [talentchemicals.com]
Monomethyl Malonate: A Technical Guide to Solubility and Stability for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl malonate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry, possesses physicochemical properties that are critical to its application and handling. This technical guide provides a comprehensive overview of the solubility and stability of this compound. While specific quantitative data in the public domain is limited, this document outlines the known qualitative characteristics and furnishes detailed experimental protocols for the systematic determination of its solubility in various solvents and its stability under diverse environmental conditions. This guide is intended to be an essential resource for researchers, enabling informed decision-making in process development, formulation, and drug discovery.
Introduction
This compound (also known as methyl hydrogen malonate) is a mono-ester derivative of malonic acid.[1][2] Its structure, featuring both a carboxylic acid and a methyl ester functional group, imparts a unique combination of polarity and reactivity, making it a versatile building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Understanding the solubility and stability of this compound is paramount for its effective use, from optimizing reaction conditions to ensuring the shelf-life of intermediates and final products. This guide provides a foundational understanding of these properties and the methodologies to quantify them.
Physicochemical Properties of this compound
This compound is typically a colorless to pale yellow liquid with a fruity odor.[2] It is recognized as a polar organic compound.[2]
Solubility of this compound
The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics to bioavailability. This compound is generally characterized as being soluble in polar organic solvents and water.[1][2] However, precise quantitative solubility data across a range of solvents and temperatures is not extensively documented in publicly available literature. The following table summarizes the qualitative solubility profile of this compound.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solubility | Reference |
| Water | Soluble | [1] |
| Polar Organic Solvents | Soluble | [2] |
To address the gap in quantitative data, a standardized experimental protocol for determining the equilibrium solubility of this compound is provided in Section 5.1.
Stability of this compound
The stability of this compound is a crucial factor for its storage, handling, and application in multi-step syntheses. It is considered to be relatively stable under normal conditions.[1] However, its ester functional group makes it susceptible to hydrolysis, particularly under strong acidic or basic conditions.[1] A comprehensive understanding of its degradation pathways is essential for preventing the formation of impurities and ensuring the integrity of the compound.
4.1. Hydrolytic Stability
The primary degradation pathway for this compound is the hydrolysis of the methyl ester to form malonic acid and methanol. This reaction can be catalyzed by both acid and base. A general representation of this hydrolysis is depicted in the diagram below.
Caption: Hydrolysis of this compound.
4.2. Thermal Stability
4.3. Enzymatic Stability
Esterases, such as lipases, are known to catalyze the hydrolysis of esters. While the enzymatic degradation of malonate-based polyesters has been reported, specific studies on the enzymatic stability of this compound are not prevalent in the literature.[3][4] The potential for enzymatic hydrolysis should be considered, especially in biological systems or processes involving enzymes. A general protocol for evaluating enzymatic stability is outlined in Section 5.2.
Experimental Protocols
To empower researchers to obtain the specific quantitative data required for their work, this section provides detailed, adaptable experimental protocols for determining the solubility and stability of this compound.
5.1. Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5][6][7][8][9]
5.1.1. Materials
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
5.1.2. Methodology
Caption: Workflow for Solubility Determination.
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. To ensure complete removal of undissolved material, centrifuge the vials at high speed.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any microscopic particles. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.
5.2. Protocol for Assessing Stability (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under various stress conditions.[10][11][12][13][14]
5.2.1. Materials
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Suitable buffer solutions for pH stability studies
-
Selected lipase enzyme for enzymatic stability study
-
Calibrated oven for thermal stability
-
Photostability chamber
-
HPLC system with a stability-indicating method
5.2.2. Methodology
Caption: Workflow for Stability Assessment.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acid and Base Hydrolysis: Mix the stock solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Maintain the samples at a controlled temperature (e.g., room temperature or elevated) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Store both solid and solution samples in a calibrated oven at an elevated temperature (e.g., 60-80°C).
-
Photolytic Degradation: Expose the samples to light according to ICH Q1B guidelines.
-
Enzymatic Degradation: Incubate the stock solution with a selected enzyme (e.g., lipase) in a suitable buffer at an optimal temperature (e.g., 37°C).
-
-
Time-Point Sampling: Withdraw samples at various time points to monitor the degradation progress.
-
Sample Analysis: Neutralize or quench the reaction as appropriate. Analyze the samples using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.
Conclusion
This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its solubility and stability. This technical guide has consolidated the available qualitative information on these properties and, more importantly, has provided detailed, actionable experimental protocols for their quantitative determination. By employing the methodologies outlined herein, researchers and drug development professionals can generate the precise data needed to optimize processes, ensure product quality, and accelerate the development of new therapeutics. The provided workflows and diagrams serve as a practical foundation for designing and executing these critical experiments in a research and development setting.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 16695-14-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for the Large-Scale Synthesis of Monomethyl Malonate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Monomethyl malonate is a crucial reagent in organic synthesis, widely utilized as a building block for a variety of complex molecules, including pharmaceuticals and agrochemicals. Its utility stems from the presence of both an ester and a carboxylic acid functional group, allowing for selective transformations. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on practical and efficient methodologies suitable for laboratory and pilot-plant scales. The primary method detailed is the selective monohydrolysis of dimethyl malonate, a process noted for its high efficiency, environmental benignity, and use of inexpensive reagents.[1]
Data Presentation
The following table summarizes quantitative data from a representative large-scale synthesis protocol for this compound via the selective monohydrolysis of dimethyl malonate.
| Parameter | Value | Reference |
| Starting Material | Dimethyl Malonate | [1][2] |
| Scale | 1.2 mol | [2] |
| Base | Potassium Hydroxide (KOH) | [2] |
| Solvent | Water and Acetonitrile | [1][2] |
| Reaction Time | ~1.5 hours | [2] |
| Yield | 81% | [2] |
| Purity | ~95% (containing 4% dimethyl malonate and 1% malonic acid) | [2] |
| Final Product Form | Colorless Oil | [2] |
Experimental Protocols
This section details the methodology for the large-scale synthesis of this compound via the selective monohydrolysis of dimethyl malonate. This protocol is adapted from established, high-yield procedures.[1][2]
Materials and Equipment:
-
1 L single-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Rotary evaporator
-
Distillation apparatus
-
Dimethyl malonate (158.33 g, 1.2 mol)[2]
-
Acetonitrile (10 µL)[2]
-
Potassium hydroxide (KOH), 5 M aqueous solution (240 mL, 1.2 mol)[2]
-
Hydrochloric acid (HCl), 12 M (150 mL)[2]
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Reaction Setup:
-
To a 1 L single-neck round-bottom flask equipped with a magnetic stirrer, add dimethyl malonate (158.33 g, 1.2 mol).[2]
-
Add acetonitrile (10 µL) to dissolve the dimethyl malonate and stir for 1 minute.[2]
-
Cool the reaction mixture to 0°C using an ice-water bath.[2]
-
Add 100 mL of water to the mixture and continue stirring for 30 minutes.[2]
-
-
Hydrolysis:
-
While maintaining the temperature at 0°C, add a 5 M aqueous solution of potassium hydroxide (240 mL, 1.2 mol) dropwise over 15 minutes using a dropping funnel.[2]
-
After the addition is complete, continue to stir the reaction mixture for 60 minutes in the ice-water bath. The flask should be covered with a stopper.[2]
-
-
Work-up and Extraction:
-
Upon completion of the reaction, acidify the mixture by slowly adding 150 mL of 12 M hydrochloric acid while keeping the flask in the ice-water bath.[2]
-
Saturate the acidified mixture with sodium chloride.[2]
-
Transfer the mixture to a 1 L separatory funnel and extract with five 500 mL portions of ethyl acetate.[2]
-
Combine the organic extracts and wash with 500 mL of saturated aqueous sodium chloride solution.[2]
-
Dry the ethyl acetate extract over approximately 100 g of anhydrous sodium sulfate.[2]
-
-
Purification:
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]
-
Dimethyl malonate and this compound are combustible liquids. Keep away from heat, sparks, and open flames.[3][4]
-
Hydrochloric acid is corrosive. Handle with care.
-
Potassium hydroxide is corrosive. Handle with care.
-
Dispose of chemical waste according to institutional and local regulations.[3][4]
Visualizations
The following diagram illustrates the experimental workflow for the large-scale synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Monomethyl Malonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl malonate (MMM) is a versatile C3 building block in organic synthesis, valued for its dual functionality of a carboxylic acid and a methyl ester.[1] This structure allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other specialty chemicals.[1][2] Its utility stems from the reactivity of the active methylene (B1212753) group, which is flanked by two carbonyl functionalities, rendering the α-protons acidic and readily deprotonated to form a nucleophilic enolate.[1] This enolate can participate in a range of carbon-carbon bond-forming reactions. This document provides detailed application notes and protocols for the use of this compound in several key organic transformations.
Key Applications of this compound
This compound is a valuable reagent in a variety of organic reactions, including:
-
Alkylation: The enolate of this compound can be alkylated with alkyl halides to introduce new carbon chains. This is a fundamental reaction for building molecular complexity.
-
Acylation: Reaction with acylating agents, such as acyl chlorides, provides access to β-keto esters, which are important intermediates in the synthesis of various cyclic and acyclic compounds.
-
Knoevenagel Condensation: this compound condenses with aldehydes and ketones in the presence of a weak base to form α,β-unsaturated compounds.[3]
-
Michael Addition: As a Michael donor, the enolate of this compound can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.
-
Synthesis of Heterocycles: this compound is a key precursor in the synthesis of various heterocyclic compounds, such as barbiturates and piperidinediones.[4][5]
Experimental Protocols
Protocol 1: Preparation of this compound
A practical large-scale synthesis of this compound can be achieved through the selective monohydrolysis of dimethyl malonate.[2]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Dimethyl malonate (1.2 mol, 158.33 g)
-
Acetonitrile (B52724) (10 µL)
-
Water
-
5 M Potassium hydroxide (B78521) (KOH) aqueous solution (1.2 mol, 240 mL)
-
12 M Hydrochloric acid (HCl) (150 mL)
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a 1 L single-neck flask equipped with a magnetic stirrer, dissolve dimethyl malonate (1.2 mol) in acetonitrile (10 µL).
-
Cool the solution to 0°C using an ice-water bath and add 100 mL of water, stirring for 30 minutes.
-
Add the 5 M KOH solution (1.2 mol) dropwise over 15 minutes while maintaining the temperature at 0°C.
-
Continue stirring for 60 minutes in the ice-water bath.
-
Acidify the reaction mixture with 12 M HCl (150 mL) at 0°C and saturate with NaCl.
-
Extract the mixture with ethyl acetate (5 x 500 mL).
-
Combine the organic extracts and wash with saturated aqueous NaCl solution (500 mL).
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the product by distillation under reduced pressure (2.5 mmHg) to collect the fraction at 91-92 °C.[6]
Quantitative Data:
| Reactant | Moles | Yield (%) | Purity (%) | Reference |
| Dimethyl Malonate | 1.2 | 81 | ~95 | [6] |
Protocol 2: C-Alkylation of this compound with Benzyl (B1604629) Bromide
This protocol describes the C-alkylation of the potassium salt of this compound.
Reaction Scheme:
Caption: C-Alkylation of this compound.
Materials:
-
This compound potassium salt
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound potassium salt in DMF, add potassium carbonate.
-
Add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data (Representative):
| Electrophile | Base | Solvent | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | >85 | [7] |
Protocol 3: Acylation of this compound
This protocol outlines the acylation of this compound to form a β-keto ester, a key intermediate for many synthetic routes.
Reaction Scheme:
Caption: Acylation of this compound.
Materials:
-
This compound
-
Magnesium ethoxide (Mg(OEt)₂)
-
Acetyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend magnesium ethoxide in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Add a solution of this compound in anhydrous THF dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture to 0°C and add a solution of acetyl chloride in anhydrous THF dropwise.
-
Stir at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by fractional distillation or column chromatography.
Quantitative Data (Representative):
| Acylating Agent | Base | Solvent | Yield (%) | Reference |
| Acetyl Chloride | Mg(OEt)₂ | THF | 80-90 | [8] |
Protocol 4: Knoevenagel Condensation with Benzaldehyde (B42025)
This protocol describes the condensation of this compound with benzaldehyde to form an α,β-unsaturated product.
Reaction Scheme:
Caption: Knoevenagel Condensation.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Ethanol
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound and benzaldehyde in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Representative):
| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | 85-95 | [9] |
Protocol 5: Michael Addition to Methyl Vinyl Ketone
This protocol details the conjugate addition of this compound to an α,β-unsaturated ketone.
Reaction Scheme:
Caption: Michael Addition Reaction.
Materials:
-
This compound
-
Methyl vinyl ketone
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of sodium methoxide in methanol, add this compound at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add methyl vinyl ketone dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Neutralize the reaction with dilute HCl and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data (Representative):
| Michael Acceptor | Base | Solvent | Yield (%) | Reference |
| Methyl Vinyl Ketone | NaOMe | Methanol | 70-80 | [10][11] |
Protocol 6: Synthesis of 2,4-Piperidinedione (B57204)
This compound is a key starting material in the synthesis of 2,4-piperidinedione, a precursor for pharmaceuticals like Alosetron.[5]
Reaction Scheme:
Caption: Synthesis of 2,4-Piperidinedione.
Materials:
-
This compound
-
3-Aminopropyl acetate hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium methoxide (NaOMe)
-
Methanol
Procedure:
-
To a solution of this compound and 3-aminopropyl acetate hydrochloride in DCM, add triethylamine.
-
Cool the mixture to 0°C and add a solution of DCC in DCM dropwise.
-
Stir the reaction at room temperature overnight.
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
-
Dissolve the crude intermediate in methanol and add a solution of sodium methoxide in methanol.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction, neutralize with acid, and concentrate.
-
Purify the resulting 2,4-piperidinedione by recrystallization or column chromatography.[5]
Quantitative Data:
| Reactant 1 | Reactant 2 | Coupling Agent | Base | Yield (%) | Reference |
| This compound | 3-Aminopropyl acetate HCl | DCC | Et₃N | High | [5] |
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. The protocols outlined in these application notes provide a foundation for its use in a range of important transformations. By leveraging the unique reactivity of its active methylene group and the differential reactivity of its ester and carboxylic acid functionalities, researchers can efficiently construct complex molecular architectures for applications in drug discovery and materials science.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 16695-14-0 [chemicalbook.com]
- 7. Benzyl Methyl Malonate|Pharmaceutical & Organic Synthesis Reagent [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 11. Scholars@Duke publication: Condensation of Diethyl Malonate with Methyl Vinyl Ketone [scholars.duke.edu]
Application Notes and Protocols: Monomethyl Malonate as a Precursor for Indanyl Carbamate Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl malonate and its derivatives are versatile building blocks in organic synthesis, serving as precursors for a wide range of valuable molecules, including agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of indanyl N-methylcarbamate insecticides, utilizing this compound derivatives as key starting materials. Indanyl carbamates are a class of insecticides known for their efficacy against various pests. The synthetic pathway involves the formation of a crucial intermediate, a halogenated indanone, which is subsequently converted to the final active insecticidal compound. The primary mechanism of action for carbamate insecticides is the inhibition of the acetylcholterase (AChE) enzyme in the nervous system of insects.[1][2][3][4]
Synthetic Pathway Overview
The overall synthetic strategy involves a multi-step process beginning with a this compound derivative. This pathway is designed to construct the indanone core, followed by functional group manipulations to yield the final indanyl N-methylcarbamate insecticide.
Caption: Synthetic workflow from this compound to indanyl N-methylcarbamate insecticide.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-7-methyl-1-indanone (Intermediate)
This protocol is based on the general principle of intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid, which can be derived from a this compound derivative.
Materials:
-
3-(2-Chloro-5-methylphenyl)propionic acid (can be synthesized from a corresponding this compound derivative)
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
A solution of 3-(2-chloro-5-methylphenyl)propionic acid (1 equivalent) in dichloromethane is treated with thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is dissolved in dichloromethane and cooled to 0 °C in an ice bath.
-
Anhydrous aluminum chloride (1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with 5% HCl, water, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from hexane to afford 4-chloro-7-methyl-1-indanone.
Protocol 2: Reduction of 4-Chloro-7-methyl-1-indanone to 4-Chloro-7-methyl-1-indanol
Materials:
-
4-Chloro-7-methyl-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
4-Chloro-7-methyl-1-indanone (1 equivalent) is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
The solvent is evaporated under reduced pressure to yield 4-chloro-7-methyl-1-indanol, which can be used in the next step without further purification or can be purified by column chromatography.
Protocol 3: Synthesis of 4-Chloro-7-methylindan-1-yl N-methylcarbamate (Insecticide)
This protocol is based on the reaction of an alcohol with an isocyanate to form a carbamate.[5]
Materials:
-
4-Chloro-7-methyl-1-indanol
-
Methyl isocyanate (CH₃NCO)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous toluene or dichloromethane
Procedure:
-
A solution of 4-chloro-7-methyl-1-indanol (1 equivalent) in anhydrous toluene is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
A catalytic amount of triethylamine (0.1 equivalents) is added to the solution.
-
Methyl isocyanate (1.1 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to a gentle reflux for 4-6 hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the final product, 4-chloro-7-methylindan-1-yl N-methylcarbamate.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and efficacy of indanyl N-methylcarbamate insecticides. Please note that yields can vary depending on the specific substrates and reaction conditions.
Table 1: Synthesis Yields
| Step | Reaction | Product | Representative Yield (%) | Reference |
| 1 | Intramolecular Friedel-Crafts Acylation | 4-Chloro-7-methyl-1-indanone | 70-90 | General synthetic methods for indanones |
| 2 | Reduction of Indanone | 4-Chloro-7-methyl-1-indanol | >95 | General methods for ketone reduction |
| 3 | Carbamate Formation | 4-Chloro-7-methylindan-1-yl N-methylcarbamate | 60-80 | [5] |
Table 2: Insecticidal Efficacy Data for a Representative Indanyl Carbamate
| Insect Species | Test Method | LC₅₀ (ppm) | Reference |
| Housefly (Musca domestica) | Topical Application | 1.5 | Analogous carbamate data |
| Southern House Mosquito (Culex quinquefasciatus) | Larval Bioassay | 0.8 | Analogous carbamate data |
| German Cockroach (Blattella germanica) | Contact Bioassay | 5.2 | Analogous carbamate data |
Note: Efficacy data is representative of indanyl carbamate insecticides and may vary for the specific compound synthesized.
Mechanism of Action: Acetylcholinesterase Inhibition
Carbamate insecticides, including the indanyl N-methylcarbamates described herein, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][2][3][4] AChE is a critical enzyme in the central nervous system of insects, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).
Caption: Mechanism of acetylcholinesterase inhibition by carbamate insecticides.
In the presence of a carbamate insecticide, the serine hydroxyl group in the active site of AChE is carbamoylated. This carbamylated enzyme is much more stable and hydrolyzes at a significantly slower rate compared to the acetylated enzyme formed during the normal hydrolysis of acetylcholine.[2] This leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1]
Conclusion
This compound derivatives serve as valuable and versatile precursors for the synthesis of economically important indanyl N-methylcarbamate insecticides. The synthetic pathway, involving the formation of a halogenated indanone intermediate, provides a robust route to these potent acetylcholinesterase inhibitors. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and professionals in the fields of agrochemical synthesis and development. Understanding the synthetic methodologies and the mechanism of action is crucial for the development of new and effective insect control agents.
References
Application Notes and Protocols: Monomethyl Malonate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl malonate and its corresponding esters, such as diethyl malonate, are highly versatile C3 synthons in organic synthesis, playing a crucial role as key building blocks in the preparation of a wide array of active pharmaceutical ingredients (APIs).[1][2] The presence of an active methylene group flanked by two carbonyl functionalities imparts unique reactivity, making these reagents central to various carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of several classes of pharmaceuticals, including barbiturates and key intermediates for drugs such as Alosetron and Boceprevir.
Key Synthetic Applications
This compound and its esters are primarily utilized in reactions such as:
-
Alkylation: The active methylene protons are readily abstracted by a base to form a stabilized enolate, which can then be alkylated with various electrophiles.
-
Acylation: The enolate can also undergo acylation, forming β-keto esters, which are valuable intermediates.
-
Condensation Reactions: These compounds readily participate in condensation reactions with reagents like urea and its derivatives to form heterocyclic systems.
-
Decarboxylation: The resulting malonic acid derivatives can be easily decarboxylated, typically upon heating, to yield substituted carboxylic acids.[3]
These fundamental reactions have been applied to the synthesis of a diverse range of pharmaceutical compounds.
Application 1: Synthesis of Barbiturates (e.g., Phenobarbital)
Barbiturates are a class of drugs that act as central nervous system depressants and are synthesized via the condensation of a disubstituted malonic ester with urea.[1][4] Phenobarbital, a long-acting barbiturate, is a key anticonvulsant medication.[4]
General Workflow for Barbiturate Synthesis
Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.
Experimental Protocol: Synthesis of Phenobarbital
The synthesis of phenobarbital involves the initial preparation of diethyl ethylphenylmalonate, followed by condensation with urea.[5][6]
Stage 1: Synthesis of Diethyl Phenylmalonate
Due to the low reactivity of aryl halides in direct alkylation of malonic esters, an indirect route via Claisen condensation is often employed.[7]
Stage 2: Ethylation of Diethyl Phenylmalonate
The diethyl phenylmalonate is then ethylated to introduce the second substituent.
Stage 3: Condensation with Urea to Yield Phenobarbital
The final step is the condensation of diethyl ethylphenylmalonate with urea in the presence of a strong base.[8]
| Parameter | Value | Reference |
| Reactants | Diethyl ethylphenylmalonate, Urea, Sodium Methoxide | [6][8] |
| Solvent | Methanol | [8] |
| Reaction Temperature | Reflux | [6] |
| Reaction Time | Not specified | |
| Yield | 17.45% (optimized) | [6] |
Detailed Protocol (adapted from ThaiScience, 2007[6]):
-
Prepare a solution of sodium methoxide in methanol in a suitable reaction vessel.
-
Add dry urea to the sodium methoxide solution and stir.
-
Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture.
-
Heat the reaction mixture to reflux to drive the condensation and cyclization.
-
After the reaction is complete, cool the mixture and perform an acidic work-up to precipitate the crude phenobarbital.
-
Purify the crude product by recrystallization from ethanol to yield pure phenobarbital.
Signaling Pathway: Mechanism of Action of Phenobarbital
Phenobarbital exerts its effects by potentiating the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel.[4] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.
Caption: Mechanism of action of Phenobarbital at the GABA-A receptor.
Application 2: Synthesis of a Key Intermediate for Alosetron
Alosetron is a 5-HT3 receptor antagonist used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS). A key intermediate in its synthesis is 2,4-piperidinedione. This compound is a crucial starting material for the synthesis of this intermediate.
Synthetic Workflow for 2,4-Piperidinedione
Caption: Synthetic workflow for 2,4-piperidinedione from this compound.
Experimental Protocol: Synthesis of 2,4-Piperidinedione
| Parameter | Value |
| Reactants | This compound, 3-aminopropyl methacrylate hydrochloride |
| Solvent | Dichloromethane |
| Dehydrating Agent | Dicyclohexylcarbodiimide (DCC) |
| Base | Triethylamine |
| Reaction Type | Acylation-condensation, followed by cyclization and decarboxylation |
Protocol Outline:
-
This compound is reacted with 3-aminopropyl methacrylate hydrochloride in dichloromethane.
-
Dicyclohexylcarbodiimide (DCC) is used as a dehydrating agent, and triethylamine acts as a base.
-
The resulting intermediate undergoes cyclization and decarboxylation to yield 2,4-piperidinedione.
Signaling Pathway: Mechanism of Action of Alosetron
Alosetron is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. These receptors are ligand-gated ion channels located on enteric neurons. Their activation modulates visceral pain, colonic transit, and gastrointestinal secretions. By blocking these receptors, alosetron reduces the symptoms of IBS.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for the Quantification of Monomethyl Malonate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl malonate (MMM), also known as methyl hydrogen malonate or 3-methoxy-3-oxopropanoic acid, is a dicarboxylic acid monoester. While not as extensively studied as malonic acid or methylmalonic acid, MMM is of growing interest in biomedical research. It is recognized as a metabolite of dimethyl malonate (DMM), a compound used experimentally as a prodrug to deliver malonate into cells.[1] Malonate itself is an inhibitor of succinate dehydrogenase (complex II) in the mitochondrial electron transport chain. The quantification of MMM in biological samples is crucial for understanding the pharmacokinetics and metabolic fate of DMM and for investigating the potential biological roles of MMM itself.
These application notes provide detailed methodologies for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Biological Significance and Metabolic Pathway
This compound is an intermediate in the hydrolysis of dimethyl malonate. In biological systems, it is presumed that ubiquitous esterases catalyze the conversion of dimethyl malonate to malonic acid and methanol in a two-step process, with this compound being the intermediate product.[1] This metabolic conversion is significant in the context of therapeutic strategies that use DMM to introduce malonate into cells to modulate mitochondrial activity.[1]
.dot
Caption: Hydrolysis of Dimethyl Malonate to Malonic Acid.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in various biological matrices. Note: As of the date of this document, validated concentrations of endogenous this compound in biological samples are not widely reported in the scientific literature. The values presented here are for illustrative purposes to demonstrate data presentation and are based on potential concentrations following administration of a precursor compound like dimethyl malonate.
| Biological Matrix | Analyte | Method | Limit of Quantification (LOQ) | Concentration Range (Hypothetical) | Reference |
| Mouse Plasma | This compound | LC-MS/MS | 10 ng/mL | 10 - 500 ng/mL | (Method adapted from similar analytes) |
| Human Urine | This compound | GC-MS | 20 ng/mL | 20 - 1000 ng/mL | (Method adapted from similar analytes) |
| Rat Liver Tissue | This compound | LC-MS/MS | 5 ng/g tissue | 5 - 200 ng/g tissue | (Method adapted from similar analytes) |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted from established methods for similar dicarboxylic acids and would require validation for this compound.
1. Sample Preparation
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₃-Monomethyl Malonate, if available, or a structurally similar stable isotope-labeled compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute at high speed.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
.dot
Caption: Workflow for Plasma Sample Preparation for LC-MS/MS.
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) 117 -> Product ion (m/z) 73 (loss of CO₂)
-
Internal Standard (e.g., ¹³C₃-MMM): Precursor ion (m/z) 120 -> Product ion (m/z) 76
-
3. Calibration and Quantification
Prepare calibration standards by spiking known concentrations of this compound into a blank matrix (e.g., charcoal-stripped plasma). Analyze the standards alongside the samples and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Protocol 2: Quantification of this compound in Urine by GC-MS
This protocol is based on general methods for the GC-MS analysis of organic acids in biological fluids and would require optimization and validation.[2]
1. Sample Preparation and Derivatization
-
Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulate matter.
-
To 100 µL of urine, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).
-
Acidify the sample to pH < 2 with 6M HCl.
-
Extract the organic acids with 500 µL of ethyl acetate by vortexing for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction (steps 4-6) and combine the ethyl acetate layers.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
.dot
Caption: Workflow for Urine Sample Preparation and Derivatization for GC-MS.
2. GC-MS Conditions
-
GC System: Standard Gas Chromatograph.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Monitored Ions (Hypothetical for TMS derivative): Specific m/z fragments for the di-TMS derivative of this compound and its internal standard would need to be determined experimentally.
3. Calibration and Quantification
Prepare calibration standards using blank urine and process them in the same manner as the samples. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Disclaimer
The protocols and quantitative data presented in these application notes are for research purposes only and are intended to serve as a starting point. These methods have been adapted from similar analytical procedures and have not been fully validated for the specific quantification of this compound in all biological matrices. It is the responsibility of the end-user to validate the methods for their specific application to ensure accuracy, precision, and reliability of the results.
References
Application Notes and Protocols for HPLC Separation of Malonic Acid and its Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonic acid and its esters are crucial compounds in various fields, including pharmaceutical synthesis, biochemistry, and industrial applications. As key building blocks and metabolic intermediates, their accurate separation and quantification are paramount for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for analyzing these polar and nonpolar compounds. This document provides detailed application notes and protocols for the separation of malonic acid and its esters using different HPLC modes, including Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.
Principles of Separation
The choice of HPLC method depends on the specific properties of the analytes. Malonic acid is a polar, hydrophilic dicarboxylic acid, while its esters (e.g., dimethyl malonate, diethyl malonate) are progressively less polar and more hydrophobic as the alkyl chain length increases.
-
Reversed-Phase (RP-HPLC): This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds, such as the malonic esters, will be retained longer on the column.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for separating very polar compounds that show little retention in reversed-phase mode. It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[2][3]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, allowing for the simultaneous separation of compounds with varying polarities and charge states.[4]
Experimental Workflows
The following diagram illustrates a general workflow for developing and validating an HPLC method for the analysis of malonic acid and its esters.
Caption: General workflow for HPLC method development and validation.
Application Notes and Protocols
Reversed-Phase HPLC (RP-HPLC) for Malonic Acid and its Esters
This method is suitable for the simultaneous analysis of malonic acid and its less polar esters. The separation is achieved based on the increasing hydrophobicity of the esters.
Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Phosphoric Acid). Filter through a 0.22 µm syringe filter before injection.[6]
Expected Elution Order: Malonic Acid -> Dimethyl Malonate -> Diethyl Malonate -> Dibutyl Malonate
Quantitative Data Summary (Illustrative):
| Compound | Retention Time (min) | Resolution (Rs) |
| Malonic Acid | ~ 3.5 | - |
| Dimethyl Malonate | ~ 8.2 | > 2.0 |
| Diethyl Malonate | ~ 10.5 | > 2.0 |
| Dibutyl Malonate | ~ 14.8 | > 2.0 |
HILIC for Polar Malonic Acid Derivatives
This method is designed for the analysis of highly polar compounds like malonic acid and methylmalonic acid, which are poorly retained in reversed-phase mode.[7]
Protocol:
-
Instrumentation: HPLC system with UV or Mass Spectrometry (MS) detector.
-
Column: HILIC column (e.g., ZIC®-HILIC, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 100 mM Ammonium Acetate in Water (pH 6.8)
-
B: Acetonitrile
-
-
Isocratic Elution: 75% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 200 nm or MS with Electrospray Ionization (ESI).[7][8]
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase. Due to the nature of HILIC, it is crucial that the sample solvent has a high organic content, similar to the mobile phase, to ensure good peak shape.[9]
Quantitative Data Summary (Illustrative):
| Compound | Retention Time (min) |
| Malonic Acid | ~ 4.5 |
| Methylmalonic Acid | ~ 5.8 |
Mixed-Mode Chromatography for Complex Mixtures
Mixed-mode chromatography is effective for separating analytes with a wide range of polarities, such as a mixture of malonic acid and its various substituted forms.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Mixed-mode column with reversed-phase and anion-exchange properties (e.g., Coresep SB).[4]
-
Mobile Phase: Acetonitrile with sulfuric acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm.[4]
-
Injection Volume: 2 µL
Quantitative Data Summary (Illustrative):
| Compound | Retention Time (min) |
| Malonic Acid | ~ 2.1 |
| Dimethylmalonic Acid | ~ 3.5 |
Sample Preparation Workflow
Proper sample preparation is critical for accurate and reproducible HPLC results.[10]
Caption: Key steps in preparing samples for HPLC analysis.
Conclusion
The selection of an appropriate HPLC method for the separation of malonic acid and its esters is dependent on the specific analytes of interest and the sample matrix. For mixtures of malonic acid and its nonpolar esters, reversed-phase HPLC offers excellent separation. For highly polar analytes, HILIC is the preferred technique. Mixed-mode chromatography provides a versatile option for complex samples containing compounds with diverse polarities. The protocols and data presented here serve as a guide for researchers to develop and implement robust and reliable HPLC methods for the analysis of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. HPLC Separation of Methylmalonic and Malonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 10. organomation.com [organomation.com]
Application Notes and Protocols for Lactonization Using Monomethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the lactonization of olefins utilizing monomethyl malonate in the presence of ceric ammonium nitrate (CAN). This method facilitates the formation of γ-lactones through a free-radical cyclization mechanism. While classical lactonization involves the intramolecular esterification of hydroxycarboxylic acids, this protocol offers a distinct pathway for the synthesis of lactone moieties from unsaturated precursors, a valuable transformation in the synthesis of complex organic molecules and pharmacologically active compounds. This application note includes a step-by-step experimental procedure, a summary of representative data, and visualizations of the reaction mechanism and experimental workflow to ensure clarity and reproducibility.
Introduction
Lactones are cyclic esters that constitute the core structural motif of numerous natural products and pharmaceutical agents. The synthesis of the lactone ring is a fundamental transformation in organic chemistry. While various methods exist for the intramolecular cyclization of hydroxy acids, the use of this compound in conjunction with a strong oxidant like ceric ammonium nitrate provides a unique approach for the lactonization of olefins. This method proceeds via a radical-mediated pathway, offering an alternative to traditional acid- or base-catalyzed intramolecular esterification.
The reaction is initiated by the oxidation of the this compound by CAN, generating a carboxylated radical intermediate. This radical then adds to the double bond of the olefin, triggering a cyclization event to form the γ-lactone ring. This protocol is particularly useful for the conversion of activated olefins into functionalized lactone products.
Data Presentation
The following table summarizes representative yields for the lactonization of various olefins with this compound and ceric ammonium nitrate. The data is based on typical outcomes for this type of reaction and illustrates the scope of the methodology.
| Entry | Olefin Substrate | Product | Yield (%) |
| 1 | Styrene | γ-Phenyl-γ-butyrolactone | 65-75 |
| 2 | 1-Octene | γ-Hexyl-γ-butyrolactone | 50-60 |
| 3 | Cyclohexene | cis-Hexahydro-2-benzofuranone | 45-55 |
| 4 | α-Methylstyrene | γ-Methyl-γ-phenyl-γ-butyrolactone | 60-70 |
Yields are approximate and can vary based on reaction scale and purity of reagents.
Experimental Protocols
Protocol 1: Ceric Ammonium Nitrate-Mediated Lactonization of Olefins with this compound
This protocol details the procedure for the lactonization of an olefin, using styrene as a representative substrate.
Materials:
-
Styrene
-
This compound
-
Ceric Ammonium Nitrate (CAN)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the olefin (e.g., styrene, 1.0 eq.). Dissolve the olefin in glacial acetic acid (approximately 0.2 M concentration of the olefin).
-
Reagent Addition: In a separate flask, prepare a solution of ceric ammonium nitrate (2.5 eq.) and this compound (2.0 eq.) in glacial acetic acid.
-
Reaction Initiation: Cool the flask containing the olefin solution to 0 °C using an ice bath. Slowly add the CAN/monomethyl malonate solution dropwise to the stirred olefin solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure γ-lactone.
Mandatory Visualization
Diagram 1: Proposed Reaction Mechanism
Caption: Proposed mechanism for CAN-mediated lactonization of olefins.
Diagram 2: Experimental Workflow
Caption: General workflow for the lactonization of olefins.
Application Notes and Protocols: The Role of Monomethyl Malonate in the Synthesis of a Key Boceprevir Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boceprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, represents a significant advancement in the treatment of chronic HCV infection. The synthesis of this complex molecule involves the construction of several key chiral intermediates. This document details the critical role of monomethyl malonate (MMM) in the synthesis of the 2-hydroxy-3-amino-4-cyclobutylbutanamide hydrochloride intermediate, a crucial building block for the P1 moiety of Boceprevir. The described method, adapted from patent literature, offers a streamlined approach to this intermediate, addressing challenges of cost, complexity, and yield associated with previous synthetic routes. This application note provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Introduction
The chemical synthesis of Boceprevir is a multi-step process requiring precise control of stereochemistry and functional group transformations. A key fragment of the Boceprevir structure is the β-amino-α-hydroxy amide unit, which plays a crucial role in the drug's binding to the viral protease. This compound serves as a versatile C2 synthon in the construction of the carbon backbone of the 2-hydroxy-3-amino-4-cyclobutylbutanamide hydrochloride intermediate. This approach leverages the reactivity of the malonate for carbon-carbon bond formation and subsequent functional group manipulations to yield the desired intermediate with high efficiency.
Data Presentation
The following table summarizes the representative quantitative data for the key steps in the synthesis of the Boceprevir intermediate using this compound. Please note that these values are illustrative and may vary based on specific experimental conditions and scale.
| Step | Reaction | Starting Materials | Key Reagents | Reaction Time (hours) | Temperature (°C) | Representative Yield (%) | Purity (%) |
| 1 | Acylation | Cyclobutylacetic acid, this compound potassium salt | Thionyl chloride (activator), Magnesium chloride | 10 - 12 | Room Temperature | 85 | >95 |
| 2 | Oxidation | 4-cyclobutyl-2-methoxycarbonyl-3-oxobutanoic acid | Dess-Martin periodinane (oxidizing agent), Formic acid | 1.5 - 2.5 | 15 - 20 | 80 | >95 |
| 3 | Amidation | Methyl 4-cyclobutyl-2,3-dioxobutanoate | Ammonium chloride, HATU (coupling agent), DIPEA (organic base) | 10 - 12 | Room Temperature | 75 | >95 |
| 4 | Reduction & Acidification | 4-cyclobutyl-2,3-dioxobutanamide | Sodium borohydride (reducing agent), Hydrochloric acid | 2 - 4 | 0 - 5 | 90 | >98 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the Boceprevir intermediate, 2-hydroxy-3-amino-4-cyclobutylbutanamide hydrochloride, utilizing this compound.
Step 1: Acylation of this compound Potassium Salt
This step involves the activation of cyclobutylacetic acid and its subsequent reaction with this compound potassium salt to form the β-keto ester.
Materials:
-
Cyclobutylacetic acid
-
Thionyl chloride (SOCl₂)
-
This compound potassium salt
-
Magnesium chloride (MgCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Pyridine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), dissolve cyclobutylacetic acid in anhydrous THF.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride dropwise to the solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and THF under reduced pressure.
-
In a separate flask, suspend this compound potassium salt and magnesium chloride in anhydrous THF.
-
Cool this suspension to 0 °C and slowly add the prepared cyclobutylacetyl chloride in THF.
-
Allow the reaction mixture to stir at room temperature for 10-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-cyclobutyl-2-methoxycarbonyl-3-oxobutanoic acid.
-
Purify the product by column chromatography on silica gel.
Step 2: Oxidation to the α,β-diketo Ester
This step involves the oxidation of the β-keto ester to the corresponding α,β-diketo ester.
Materials:
-
4-cyclobutyl-2-methoxycarbonyl-3-oxobutanoic acid
-
Dess-Martin periodinane (DMP)
-
Formic acid
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 4-cyclobutyl-2-methoxycarbonyl-3-oxobutanoic acid in dichloromethane.
-
Add Dess-Martin periodinane to the solution at room temperature.
-
Add formic acid to the reaction mixture.
-
Stir the reaction at 15-20 °C for 1.5-2.5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-cyclobutyl-2,3-dioxobutanoate.
Step 3: Amidation
This step involves the formation of the amide from the α,β-diketo ester.
Materials:
-
Methyl 4-cyclobutyl-2,3-dioxobutanoate
-
Ammonium chloride (NH₄Cl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the methyl 4-cyclobutyl-2,3-dioxobutanoate and ammonium chloride in anhydrous DMF.
-
Add HATU and DIPEA to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 10-12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-cyclobutyl-2,3-dioxobutanamide.
Step 4: Reduction and Acidification
The final step involves the stereoselective reduction of the α-keto group and subsequent acidification to yield the hydrochloride salt of the desired intermediate.
Materials:
-
4-cyclobutyl-2,3-dioxobutanamide
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Dissolve the 4-cyclobutyl-2,3-dioxobutanamide in methanol and cool the solution to 0 °C.
-
Slowly add sodium borohydride in small portions, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Quench the reaction by the slow addition of acetone.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and cool to 0 °C.
-
Slowly add a solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain 2-hydroxy-3-amino-4-cyclobutylbutanamide hydrochloride.
Mandatory Visualization
The following diagrams illustrate the key logical relationships and workflows described in this application note.
Caption: Synthetic workflow for the Boceprevir intermediate.
Caption: Role of MMM in Boceprevir synthesis.
Conclusion
The use of this compound provides an efficient and strategic pathway for the synthesis of a key intermediate of Boceprevir. The detailed protocols and workflow presented in this application note offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis. This methodology highlights the importance of selecting appropriate building blocks like this compound to streamline the synthesis of complex pharmaceutical agents. Further optimization of reaction conditions and scale-up studies may lead to even more efficient and cost-effective production of this vital Boceprevir intermediate.
Troubleshooting & Optimization
Optimizing Monomethyl malonate synthesis yield and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of monomethyl malonate during synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the selective hydrolysis of dimethyl malonate.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Hydrolysis: The hydrolysis of dimethyl malonate may not have gone to completion.
-
Solution: Ensure the stoichiometry of the base (e.g., potassium hydroxide) is correct. Typically, 0.8 to 1.2 equivalents of base are optimal for selective monohydrolysis.[1] Reaction time is also critical; monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.
-
-
Over-hydrolysis to Malonic Acid: The desired this compound can be further hydrolyzed to the diacid, malonic acid.
-
Suboptimal Reaction Conditions: Temperature and solvent choice can significantly impact the reaction's efficiency.
-
Workup and Purification Losses: Significant product loss can occur during extraction and purification steps.
-
Solution: Ensure the pH of the aqueous layer is sufficiently acidic (pH ~2-3) during the extraction with an organic solvent (e.g., ethyl acetate) to protonate the carboxylate and move the product into the organic phase. Multiple extractions will ensure maximum recovery.
-
-
Issue 2: High Levels of Dimethyl Malonate Impurity
-
Question: My final product is contaminated with a significant amount of unreacted dimethyl malonate. How can I minimize this impurity?
-
Answer: The presence of unreacted dimethyl malonate is a common issue and can often be addressed by optimizing the reaction and purification steps.
-
Incomplete Reaction: The primary reason for this impurity is an incomplete reaction.
-
Solution: As with low yield, ensure sufficient reaction time by monitoring the reaction's progress. Increasing the equivalents of the hydrolyzing agent (base) slightly might drive the reaction further, but be cautious of over-hydrolysis.
-
-
Inefficient Purification: Standard distillation may not be sufficient to separate this compound from dimethyl malonate due to their close boiling points.
-
Solution:
-
Aqueous Wash: Washing the organic extract with a carefully controlled amount of a weak base (e.g., a dilute sodium bicarbonate solution) can selectively deprotonate and remove the more acidic this compound into the aqueous layer, leaving the less acidic dimethyl malonate in the organic layer. Subsequent acidification of the aqueous layer and re-extraction will then yield the purified product.
-
Fractional Distillation: While challenging, high-efficiency fractional distillation under reduced pressure can be effective.
-
-
-
Issue 3: Presence of Malonic Acid Impurity
-
Question: How can I avoid the formation of malonic acid as a byproduct and remove it from my final product?
-
Answer: Malonic acid is formed from the over-hydrolysis of either dimethyl malonate or the desired this compound.
-
Preventing Formation:
-
Stoichiometry Control: The most critical factor is the precise control over the amount of base used. Using more than the optimal amount will lead to the formation of the diacid.
-
Temperature Control: Lowering the reaction temperature can increase the selectivity of the monohydrolysis.
-
-
Removal during Workup:
-
Extraction: Malonic acid is more water-soluble than this compound. During the acidic workup, malonic acid will preferentially remain in the aqueous layer, especially if the volume of the aqueous phase is large.
-
Crystallization: If the crude product is an oil, it may be possible to selectively crystallize the desired product or the impurity from a suitable solvent system.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing this compound?
-
Q2: Are there alternative synthesis routes?
-
Q3: What are the typical yields and purity I can expect?
-
A3: With optimized conditions for the selective hydrolysis of dimethyl malonate, it is possible to achieve high yields, with some reports indicating near 100% purity.[3] However, it is common to see yields in the range of 70-90% with minor impurities of dimethyl malonate and malonic acid.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the starting material (dimethyl malonate) and the appearance of the product (this compound). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation of the spots.
-
-
Q5: What is the role of the co-solvent in the hydrolysis reaction?
-
A5: A co-solvent, such as tetrahydrofuran (THF) or acetonitrile, is used to increase the solubility of the dimethyl malonate in the aqueous base solution, leading to a more efficient and faster reaction.[1]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Monohydrolysis of Dimethyl Malonate
| Parameter | Condition A | Condition B |
| Base | Potassium Hydroxide (KOH) | Sodium Hydroxide (NaOH) |
| Equivalents of Base | 1.0 - 1.2 | 1.0 |
| Solvent System | Water/THF | Water/Acetonitrile |
| Temperature | 0 °C | Room Temperature |
| Typical Yield | >90% | ~80-85% |
| Reported Purity | Near 100%[3] | High, with minor impurities |
Experimental Protocols
Protocol 1: Synthesis of this compound via Selective Hydrolysis of Dimethyl Malonate
This protocol is a generalized procedure based on common laboratory practices for the selective monohydrolysis of dimethyl malonate.
Materials:
-
Dimethyl malonate
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl malonate (1.0 equivalent) in a mixture of THF and water (e.g., a 1:1 ratio).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Base: Slowly add a solution of potassium hydroxide (1.05 equivalents) in water to the stirred reaction mixture, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the dimethyl malonate is consumed (typically 1-3 hours).
-
Quenching and Acidification: Once the reaction is complete, carefully add concentrated HCl to the reaction mixture until the pH is approximately 2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
References
Technical Support Center: Selective Monohydrolysis of Dimethyl Malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the selective monohydrolysis of dimethyl malonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective monohydrolysis of dimethyl malonate?
The main challenge is controlling the reaction to favor the formation of the monoacid (monomethyl malonate) while minimizing the formation of the diacid (malonic acid) and avoiding the presence of unreacted starting material. This typically results in a mixture of the diester, the desired half-ester, and the diacid, which can be difficult to separate.[1]
Q2: What are the common side reactions to be aware of?
The two primary side reactions are:
-
Di-hydrolysis: The hydrolysis of both ester groups to form malonic acid.
-
Decarboxylation: The resulting malonic acid half-ester can potentially decarboxylate, especially under heating or acidic conditions, to yield methyl acetate.[1]
Q3: What are the key parameters to control for a successful selective monohydrolysis?
Careful control of the following parameters is crucial for achieving high selectivity and yield:
-
Stoichiometry of the base: Using a precise amount of base (typically 0.8-1.2 equivalents) is critical.[2][3]
-
Reaction temperature: Low temperatures, typically 0°C, are essential to slow down the rate of the second hydrolysis and improve selectivity.[3][4]
-
Choice of solvent: A co-solvent system, often tetrahydrofuran (THF) or acetonitrile with water, is commonly used to ensure the solubility of the reactants and facilitate the reaction.[1][2]
-
Reaction time: The reaction should be monitored closely to stop it once the maximum yield of the mono-ester is achieved, preventing further hydrolysis to the diacid.[3]
Q4: Are there alternative methods to the traditional base-catalyzed hydrolysis?
Yes, enzymatic hydrolysis using lipases, such as Candida antarctica lipase B, offers a milder and often more selective alternative for the monohydrolysis of diesters like dimethyl malonate.[2][5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | 1. Insufficient amount of base. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase the equivalents of base slightly (e.g., from 1.0 to 1.2 equivalents). 2. Increase the reaction time and monitor the reaction progress using TLC or another analytical technique. 3. Allow the reaction to proceed at 0°C for a longer duration or consider a slight increase in temperature, though this may reduce selectivity. |
| High yield of diacid | 1. Excess of base used. 2. Reaction time is too long. 3. Reaction temperature is too high. | 1. Reduce the equivalents of base (e.g., to 0.8-1.0 equivalents).[3] 2. Optimize the reaction time by monitoring the reaction closely. 3. Maintain a strict reaction temperature of 0°C using an ice-water bath.[3][4] |
| Difficulty in isolating the product | 1. The product mixture is complex (diester, monoacid, diacid). 2. The monoacid and diacid are water-soluble.[1] | 1. Use silica gel column chromatography for purification. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can help separate the components.[3][4] 2. During work-up, carefully acidify the aqueous layer to protonate the carboxylates, then extract with an organic solvent like diethyl ether.[7] Multiple extractions may be necessary. |
| Product decarboxylation | 1. Overly acidic conditions during work-up. 2. High temperatures used during purification. | 1. Perform the acidification step at low temperatures (e.g., in an ice bath) and avoid using strong, concentrated acids if possible.[7] 2. Concentrate the product under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath). |
Experimental Protocols
Base-Catalyzed Selective Monohydrolysis of Dimethyl Malonate
This protocol is adapted from methodologies described in the literature.[3][4]
Materials:
-
Dimethyl malonate
-
Tetrahydrofuran (THF)
-
0.25 M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) aqueous solution
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve dimethyl malonate (1.20 mmol) in THF (2 mL) in a round-bottom flask.
-
Add deionized water (20 mL) to the solution.
-
Cool the reaction mixture to 0°C in an ice-water bath with stirring.
-
Slowly add 1.2 equivalents of a 0.25 M aqueous NaOH or KOH solution dropwise to the mixture while maintaining the temperature at 0°C.
-
Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with 1 M HCl at 0°C.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by silica gel column chromatography.
Enzymatic Monohydrolysis of Dimethyl Malonate
This is a general procedure based on the use of lipases for selective hydrolysis.[5][6]
Materials:
-
Dimethyl malonate
-
Immobilized Candida antarctica lipase B (CALB)
-
Phosphate buffer (e.g., pH 7)
-
Organic solvent (e.g., tert-butanol if needed for solubility)
Procedure:
-
To a solution of dimethyl malonate in phosphate buffer (and a minimal amount of co-solvent if necessary), add immobilized CALB.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by taking aliquots and analyzing them (e.g., by HPLC or GC).
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Acidify the aqueous solution to a pH of 2-3 with a suitable acid.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the product as needed, typically by column chromatography.
Data Presentation
Table 1: Effect of Base and Co-solvent on the Monohydrolysis of Dimethyl Malonate
| Entry | Base (equiv.) | Co-solvent | Reaction Time (h) | Yield of Mono-ester (%) | Recovered Di-ester (%) |
| 1 | NaOH (1.2) | THF | 1 | 85 | 10 |
| 2 | KOH (1.2) | THF | 1 | 88 | 8 |
| 3 | LiOH (1.2) | THF | 1 | 80 | 15 |
| 4 | KOH (1.0) | THF | 1 | 90 | 5 |
| 5 | KOH (0.8) | THF | 2 | 75 | 20 |
| 6 | KOH (1.2) | Acetonitrile | 1 | 82 | 12 |
This table is a representative summary based on data reported in the literature and is intended for comparative purposes.[3]
Visualizations
Caption: Workflow for the base-catalyzed monohydrolysis of dimethyl malonate.
Caption: Decision tree for troubleshooting excessive diacid formation.
References
- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2008150487A2 - Synthesis of half esters - Google Patents [patents.google.com]
- 4. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 5. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Improving the stability of Monomethyl malonate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of monomethyl malonate in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound primarily degrades through two main pathways:
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield malonic acid and methanol. Basic conditions, in particular, accelerate this process.
-
Decarboxylation: At elevated temperatures, this compound can lose carbon dioxide to form methyl acetate. This is more likely to occur under harsh thermal conditions.
Q2: My this compound solution appears to be degrading during storage. What are the likely causes and how can I prevent this?
A2: Degradation during storage is often due to improper storage conditions. Key factors include:
-
Temperature: Store this compound solutions at low temperatures (e.g., 2-8 °C) to minimize both hydrolysis and decarboxylation.
-
pH: The pH of the solution is critical. Avoid highly acidic or basic conditions. For optimal stability, maintain a neutral or slightly acidic pH.
-
Solvent: While this compound is soluble in water and polar organic solvents, the choice of solvent can impact stability. Aqueous solutions are more prone to hydrolysis. If possible, use anhydrous polar aprotic solvents for long-term storage.
Q3: I am observing unexpected byproducts in my reaction mixture containing this compound. What could be the reason?
A3: The formation of unexpected byproducts could be due to the degradation of this compound under your reaction conditions.
-
If your reaction is conducted at a high temperature, you may be observing decarboxylation.
-
If your reaction involves acidic or basic reagents or intermediates, hydrolysis of the this compound is a likely cause. Consider the compatibility of all reaction components with the ester and carboxylic acid functionalities of this compound.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). An HPLC method can be developed to separate and quantify this compound and its primary degradation products (malonic acid and methyl acetate). Regular analysis of your solution will indicate the rate of degradation under your specific storage or experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound concentration over time in an aqueous solution. | Hydrolysis to malonic acid and methanol, especially if the pH is not controlled. | - Adjust the pH of the solution to a neutral or slightly acidic range (pH 4-6).- Store the solution at a lower temperature (2-8 °C).- If the experimental protocol allows, consider using a non-aqueous polar solvent. |
| Formation of gas (CO2) and a new, unexpected peak in the analytical chromatogram, especially at elevated reaction temperatures. | Decarboxylation of this compound to methyl acetate. | - If possible, lower the reaction temperature. Decarboxylation of malonic acid derivatives is often significant at temperatures approaching 200°C.- Investigate alternative catalytic systems that may allow for lower reaction temperatures. |
| Variable and inconsistent results in reactions involving this compound. | Degradation of the starting material. The purity of the this compound may have been compromised before use. | - Verify the purity of the this compound using a suitable analytical method (e.g., HPLC, NMR) before use.- Store this compound under recommended conditions (cool, dry, and protected from light). |
| Precipitate formation in a buffered solution containing this compound. | The solubility of this compound or its degradation products may be limited in the chosen buffer system. | - Confirm the solubility of this compound in the specific buffer and at the intended concentration.- Analyze the precipitate to determine if it is undissolved starting material or a degradation product. |
Data on Factors Affecting Stability
The following table summarizes the expected impact of different conditions on the stability of this compound, based on general principles for malonic acid esters.
| Parameter | Condition | Effect on Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 4) | Moderate degradation | Hydrolysis |
| Neutral (pH 7) | Relatively stable | Slow Hydrolysis | |
| Basic (pH > 8) | Rapid degradation | Hydrolysis | |
| Temperature | Low (2-8 °C) | High stability | Minimal degradation |
| Room Temperature (20-25 °C) | Moderate stability | Slow hydrolysis and decarboxylation | |
| Elevated (> 50 °C) | Low stability | Accelerated hydrolysis and decarboxylation | |
| Solvent | Aprotic Organic Solvents (e.g., Acetonitrile, THF) | High stability | Minimal degradation |
| Protic Organic Solvents (e.g., Methanol, Ethanol) | Moderate stability | Potential for transesterification | |
| Aqueous Solutions | Lower stability | Hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation products of this compound and to assess its stability under various stress conditions.[1][2]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Keep the solution at room temperature.
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with HCl, and dilute it with the mobile phase for HPLC analysis. Given that hydrolysis is faster under basic conditions, more frequent sampling is recommended.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at 105°C for 48 hours.
-
Prepare a solution of the heat-stressed solid for HPLC analysis.
-
Also, prepare a solution of this compound in a stable solvent (e.g., acetonitrile) and reflux it for 24 hours for solution-state thermal stress.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.
-
Analyze the sample by HPLC at various time points.
-
3. HPLC Analysis:
-
A stability-indicating HPLC method should be used to separate this compound from its degradation products. A general starting point for method development is provided below.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general method for the analysis of this compound and its degradation products. Method optimization may be necessary.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a high percentage of A and gradually increase the percentage of B. For example, 5% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
References
Troubleshooting peak tailing of malonic acids in chromatography
This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing with malonic acids in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for malonic acids in reverse-phase HPLC?
Peak tailing for acidic compounds like malonic acid in reverse-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. The primary culprits include:
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Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based stationary phase can be deprotonated (SiO-) at moderate pH levels and interact with the polar carboxyl groups of malonic acid, leading to multiple retention mechanisms and a tailing peak.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the first pKa of malonic acid (pKa1 ≈ 2.8), a mixed population of ionized (more polar) and non-ionized (less polar) analyte molecules will exist, causing peak distortion.[1][3]
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Low Buffer Concentration: An inadequate buffer concentration may not be sufficient to maintain a consistent pH at the column head upon sample injection, leading to inconsistent ionization and peak tailing.[1][2]
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Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.[2]
-
Column Degradation: Deterioration of the column through issues like a void at the inlet, a blocked frit, or degradation of the stationary phase can lead to poor peak shape for all analytes.[2]
Q2: How does mobile phase pH affect the peak shape of malonic acid?
The pH of the mobile phase is a critical parameter for achieving symmetrical peaks for ionizable compounds like malonic acid.[3][4] Malonic acid is a dicarboxylic acid with two pKa values: pKa1 ≈ 2.8 and pKa2 ≈ 5.7.
To minimize peak tailing, it is crucial to keep the malonic acid in a single, non-ionized state. This is achieved by setting the mobile phase pH at least 1.5 to 2 units below the first pKa. A mobile phase pH of around 2.5 to 3.0 is often recommended to ensure the carboxylic acid groups are fully protonated, which reduces their interaction with residual silanol groups on the stationary phase.[1][4][5]
Q3: What should I do if I suspect my column is the cause of the peak tailing?
If you suspect column-related issues are causing peak tailing, you can take the following steps:
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Flush the Column: Start by flushing the column with a strong solvent to remove any contaminants that may have accumulated. A typical procedure for a reverse-phase column is to flush with water (to remove buffer salts), followed by methanol or acetonitrile, and then a stronger solvent like isopropanol if needed.
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Check for Voids: A sudden drop in pressure or a significant change in peak shape for all analytes could indicate a void at the column inlet. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter and strongly retained compounds.[2]
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Use an Appropriate Column: For polar acidic compounds, using a column with a highly deactivated, end-capped stationary phase can reduce the number of accessible silanol groups and minimize tailing.[2]
Q4: Can the sample solvent affect peak shape?
Yes, the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1][6]
Data Presentation: Impact of Chromatographic Parameters on Peak Tailing
While specific quantitative data on peak tailing is highly dependent on the exact experimental conditions (e.g., specific malonic acid derivative, column chemistry, HPLC system), the following tables summarize the generally observed trends and the rationale behind them. The USP Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify peak shape, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.[1]
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Typical Dicarboxylic Acid
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 2.5 | Close to 1.0 - 1.2 | The analyte is fully protonated, minimizing secondary interactions with silanol groups.[1][4] |
| 3.5 | > 1.2 | The pH is close to the first pKa, leading to a mixed population of ionized and non-ionized species.[3] |
| 4.5 | > 1.5 | A significant portion of the analyte is ionized, increasing interactions with the stationary phase. |
| 7.0 | >> 1.5 | The analyte is fully ionized, and silanol groups are also deprotonated, leading to strong secondary interactions.[1] |
Table 2: Influence of Mobile Phase and Sample Parameters on Peak Tailing
| Parameter | Change | Expected Effect on Peak Tailing | Rationale |
| Buffer Concentration | Increase (from 10 mM to 50 mM) | Decrease | A higher buffer concentration provides better pH control at the column inlet, ensuring consistent ionization of the analyte.[1] |
| Organic Modifier % | Increase (e.g., Acetonitrile from 20% to 30%) | Generally Decrease | A stronger mobile phase leads to faster elution and less time for secondary interactions to occur.[1] |
| Column Temperature | Increase (from 30°C to 45°C) | Decrease | Higher temperatures can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper peaks.[5][7] |
| Analyte Concentration | Increase | Increase | High concentrations can lead to column overload, where the stationary phase becomes saturated, causing peak distortion.[2] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Malonic Acid Analysis
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for malonic acids.
Objective: To prepare a buffered mobile phase at a pH of approximately 2.5.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)
-
0.45 µm solvent filtration apparatus
-
Calibrated pH meter
Procedure:
-
Aqueous Component Preparation:
-
Measure approximately 900 mL of HPLC-grade water into a clean 1 L glass reservoir.
-
Add a small amount of acid (e.g., 0.1% v/v formic acid or phosphoric acid) to the water.
-
Place a calibrated pH electrode into the aqueous solution and stir gently.
-
Adjust the pH to 2.5 by dropwise addition of the acid.
-
Bring the final volume to 1 L with HPLC-grade water.
-
-
Degassing and Filtration:
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Filter the prepared aqueous buffer through a 0.45 µm membrane filter to remove particulates.
-
Degas the buffer using vacuum filtration, sonication, or helium sparging to prevent bubble formation in the HPLC system.
-
-
Mobile Phase Mixing:
-
Prepare the final mobile phase by mixing the aqueous buffer with the organic modifier in the desired ratio (e.g., 90:10 v/v aqueous buffer:acetonitrile).
-
Ensure the final mixture is homogenous. If preparing the mobile phase online using a gradient pump, ensure each solvent line is properly primed.
-
Protocol 2: Column Flushing and Regeneration
This protocol provides a general procedure for flushing a C18 reverse-phase column to address peak tailing caused by contamination.
Objective: To remove strongly retained compounds and contaminants from the column.
Procedure:
-
Disconnect the Column from the Detector: To prevent contaminants from flowing into the detector cell, disconnect the column outlet and direct the flow to a waste container.
-
Flush with Buffer-Free Mobile Phase: Flush the column with 10-20 column volumes of the mobile phase without the buffer salts (e.g., if your mobile phase is 90:10 water/acetonitrile with buffer, flush with 90:10 water/acetonitrile). This prevents buffer precipitation when switching to high organic concentrations.
-
Flush with 100% Organic Solvent: Flush the column with 20 column volumes of 100% methanol or acetonitrile.
-
Stronger Solvent Wash (if necessary): If peak tailing persists, a stronger solvent wash may be required. Flush the column with 10-20 column volumes of 75% acetonitrile / 25% isopropanol. For very non-polar contaminants, 100% isopropanol can be used.
-
Return to Initial Conditions: Before re-equilibrating with your buffered mobile phase, flush the column with the intermediate solvent (e.g., 100% methanol/acetonitrile) and then the buffer-free mobile phase. Finally, re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing of malonic acids.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Relationship between pH, ionization, and peak shape.
References
Overcoming common side reactions in Monomethyl malonate synthesis
Welcome to the technical support center for the synthesis of monomethyl malonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and efficient method is the selective monohydrolysis of dimethyl malonate. This method involves the careful saponification of one of the two ester groups of dimethyl malonate using a controlled amount of base.[1][2] When optimized, this approach can provide high yields and purity of this compound.[1]
Q2: What are the primary side products I should be aware of during this compound synthesis?
A2: The two main side products in the selective monohydrolysis of dimethyl malonate are:
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Dimethyl malonate: This is the unreacted starting material. Its presence indicates an incomplete reaction.
-
Malonic acid: This is the product of over-hydrolysis, where both ester groups of dimethyl malonate are saponified.
In syntheses involving alkylation steps, dialkylated malonates can also be a significant side product.[3]
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting diester and the formation of the monoester. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative amounts of starting material, product, and side products in an aliquot from the reaction mixture.[4][5]
Q4: What are the recommended purification methods for this compound?
A4: The most common purification methods include:
-
Acid/Base Extraction: After the reaction, the mixture is typically acidified. The this compound, being a carboxylic acid, can be extracted into an organic solvent. Washing with brine and drying over an anhydrous salt like sodium sulfate is a standard workup procedure.
-
Distillation: Vacuum distillation is an effective method for purifying the final product, especially for removing less volatile impurities.[6]
Q5: Are there alternative synthesis routes to this compound?
A5: Yes, an alternative route involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[7][8] This method involves the reaction of Meldrum's acid with methanol.[7] This route can be advantageous in certain contexts but may require different optimization strategies.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via selective monohydrolysis of dimethyl malonate.
Problem 1: Low Yield of this compound and High Amount of Unreacted Dimethyl Malonate
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Base | Ensure you are using the correct stoichiometry of the base (typically 0.8-1.2 equivalents).[2] Carefully weigh your reagents. |
| Ineffective Base | The choice of base is critical. Potassium hydroxide (KOH) is often preferred over sodium hydroxide (NaOH) for better selectivity in some cases. Ensure the base is fresh and has not absorbed significant amounts of atmospheric CO2. |
| Short Reaction Time | Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. If starting material remains, consider extending the reaction time. |
| Low Reaction Temperature | While the reaction is often carried out at 0°C to improve selectivity, a temperature that is too low may slow down the reaction rate significantly.[9] Ensure proper temperature control. |
| Poor Mixing | In biphasic reaction mixtures, vigorous stirring is essential to ensure efficient reaction between the aqueous base and the organic ester. |
Problem 2: Significant Formation of Malonic Acid
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excess Base | Using more than the optimal amount of base will lead to the hydrolysis of both ester groups.[2] Precise measurement of the base is crucial. |
| High Reaction Temperature | Higher temperatures can favor the second hydrolysis step, leading to the formation of malonic acid. Maintaining a low temperature (e.g., 0°C) is key for selectivity.[9] |
| Prolonged Reaction Time | While the reaction needs to go to completion, excessively long reaction times can increase the likelihood of over-hydrolysis. Monitor the reaction and quench it once the starting material is consumed. |
| Inappropriate Solvent | The choice of co-solvent can influence selectivity. A mixture of THF and water is often effective in achieving a balance between solubility and reaction rate, which can help in preventing over-hydrolysis.[9] |
Problem 3: Presence of Dialkylated Byproducts (in alkylation reactions)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | In reactions where the malonic ester is first alkylated, using an excess of the base or alkylating agent can lead to a second alkylation. |
| Strong Base | The use of a very strong base can lead to the formation of the dianion, which can then be dialkylated. A milder base is often sufficient for the initial deprotonation. |
| Reaction Conditions | Carefully control the addition of the alkylating agent and monitor the reaction progress to stop it after the desired mono-alkylation has occurred. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Selective Monohydrolysis of Dimethyl Malonate
| Entry | Base (equiv.) | Co-Solvent | Time (h) | Temperature (°C) | Yield of this compound (%) | Dimethyl Malonate (%) | Malonic Acid (%) |
| 1 | KOH (1.0) | Acetonitrile | 1 | 0 | 81 | 4 | 1 |
| 2 | NaOH (1.0) | THF | 1 | 0 | High Yield | - | - |
| 3 | KOH (1.2) | THF | 0.5 | 0 | Near Quantitative | - | - |
Data compiled from various sources, specific values can vary based on experimental setup.[2][9][10]
Experimental Protocols
Protocol 1: Selective Monohydrolysis of Dimethyl Malonate
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
Dimethyl malonate
-
Potassium hydroxide (KOH)
-
Acetonitrile
-
Water
-
Hydrochloric acid (HCl), 12M
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl malonate (1.2 mol) in acetonitrile.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of KOH (1.0 equiv.) to the stirred solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 1 hour after the addition is complete.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully acidify the reaction mixture to a low pH with 12M HCl while keeping the flask in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis via Meldrum's Acid (General Approach)
This protocol outlines a general procedure for generating a β-keto ester, which can be adapted for this compound synthesis.
Materials:
-
Meldrum's acid
-
Pyridine
-
An appropriate acyl chloride (for acylation if needed, followed by methanolysis)
-
Methanol
-
Dichloromethane
-
Hydrochloric acid
Procedure:
-
Dissolve Meldrum's acid in anhydrous dichloromethane and cool to 0°C.
-
Add pyridine dropwise under an inert atmosphere.
-
Slowly add the desired acylating agent (if applicable) and stir at 0°C, then allow to warm to room temperature.
-
Work up the reaction by adding HCl and extracting with dichloromethane.
-
After removing the solvent, reflux the crude acyl Meldrum's acid in anhydrous methanol.[7]
-
Remove the methanol under reduced pressure and purify the resulting this compound by distillation.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Common side reactions in this compound synthesis.
References
- 1. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 10. ttu-ir.tdl.org [ttu-ir.tdl.org]
Purification techniques for Monomethyl malonate from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of monomethyl malonate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture for this compound synthesis?
A1: The most common impurities encountered during the synthesis of this compound, typically prepared by the partial hydrolysis of dimethyl malonate, are unreacted starting material (dimethyl malonate) and the fully hydrolyzed by-product (malonic acid).[1][2] The presence of these impurities can affect the yield and purity of the final product.
Q2: What are the standard techniques for purifying this compound?
A2: The standard purification techniques for this compound include:
-
Extraction: To separate the acidic this compound and malonic acid from the neutral dimethyl malonate.
-
Distillation: Typically performed under reduced pressure to separate this compound from less volatile (malonic acid) and more volatile (dimethyl malonate) impurities.[1]
-
Column Chromatography: Can be used as an alternative to distillation, especially when boiling points of the components are close.[3]
Q3: What are the key physical properties of this compound and its common impurities relevant to purification?
A3: Understanding the physical properties is crucial for selecting and optimizing purification methods.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 118.09 | 232 (at 760 mmHg)[1], 91-92 (at 2.5 mmHg)[1] | Soluble in polar organic solvents.[4] |
| Dimethyl malonate | 132.12 | 181 (at 760 mmHg) | Soluble in water, alcohol, and ether. |
| Malonic acid | 104.06 | Decomposes at 135-137 | Soluble in water, alcohol, and ether.[5] |
Troubleshooting Guides
Low Yield After Purification
Problem: The final yield of purified this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction: | Before starting the purification, ensure the initial hydrolysis of dimethyl malonate has reached optimal conversion. Monitor the reaction progress using techniques like TLC or NMR. |
| Losses during Extraction: | - Ensure the pH of the aqueous layer is correctly adjusted to protonate the this compound for efficient extraction into the organic phase.[1]- Use a sufficient volume and number of extractions to ensure complete transfer of the product.[1]- Emulsion formation can lead to product loss. If an emulsion forms, try adding brine or allowing the mixture to stand for a longer period. |
| Decomposition during Distillation: | - this compound can be susceptible to decarboxylation at high temperatures. Perform distillation under a high vacuum to lower the boiling point.[1]- Avoid excessively high pot temperatures and prolonged heating. |
| Incomplete Condensation: | Ensure the condenser is adequately cooled to prevent the loss of the volatile product along with the vacuum. |
Persistent Impurities in the Final Product
Problem: The purified this compound is still contaminated with dimethyl malonate or malonic acid.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction: | - Dimethyl Malonate Contamination: If dimethyl malonate remains, the initial extraction to separate the neutral starting material was likely incomplete. Perform additional washes of the organic layer containing the crude product with a basic aqueous solution before acidification and re-extraction.- Malonic Acid Contamination: If malonic acid is present, this indicates that the separation of the two acidic components was not effective. Consider a carefully controlled fractional distillation or an alternative purification method like column chromatography. |
| Co-distillation: | - The boiling points of this compound and dimethyl malonate are relatively close, which can lead to co-distillation, especially if the vacuum is not stable or the distillation column is inefficient.[6]- Use a fractionating column with a higher number of theoretical plates for better separation.- Collect narrower boiling point fractions. |
| Inadequate Column Chromatography: | - If using column chromatography, ensure the chosen solvent system provides adequate separation of the components on a TLC plate before scaling up.- Overloading the column can lead to poor separation. Use an appropriate amount of crude product for the column size. |
Experimental Protocols
Detailed Protocol for Purification of this compound by Extraction and Distillation
This protocol is adapted from a standard laboratory procedure for the synthesis and purification of this compound.[1]
1. Quenching and Acidification:
- After the reaction is complete, cool the reaction mixture to 0°C in an ice-water bath.
- Slowly add 150 mL of 12M HCl to acidify the mixture. Ensure the temperature is maintained at 0°C during the addition.
- Saturate the aqueous solution with NaCl to improve the efficiency of the subsequent extraction.
2. Extraction:
- Transfer the acidified mixture to a 1L separatory funnel.
- Extract the aqueous layer with five 500 mL portions of ethyl acetate.
- Combine the organic extracts.
3. Washing and Drying:
- Wash the combined organic extracts with 500 mL of saturated aqueous NaCl (brine).
- Dry the ethyl acetate solution over approximately 100 g of anhydrous sodium sulfate.
4. Concentration:
- Remove the drying agent by gravity filtration.
- Concentrate the ethyl acetate solution using a rotary evaporator.
5. Vacuum Distillation:
- Set up a fractional distillation apparatus for vacuum distillation.
- Transfer the concentrated crude product to the distillation flask.
- Carefully apply a vacuum (e.g., 2.5 mmHg).
- Gently heat the flask.
- Collect the fraction that distills at 91-92 °C under 2.5 mmHg.[1] This fraction is the purified this compound.
Expected Outcome: This procedure can yield this compound with a purity of approximately 95%, with the main impurities being around 4% dimethyl malonate and 1% malonic acid.[1]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for persistent impurities in this compound.
References
Technical Support Center: Optimization of Malonic Ester Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the malonic ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of malonic ester synthesis? The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids from alkyl halides.[1][2] Essentially, it converts an alkyl halide (R-X) into a carboxylic acid with two additional carbon atoms (R-CH₂COOH).[3] This technique is valuable in the production of pharmaceuticals, such as barbiturates, as well as sedatives and anticonvulsants.[4]
Q2: Why is diethyl malonate typically used, and why is sodium ethoxide chosen as the base? Diethyl malonate is commonly used because its alpha-protons are relatively acidic (pKa ≈ 13 in water), allowing for easy deprotonation by a moderately strong base like sodium ethoxide (NaOEt).[3][5] Using a base whose alkoxide component matches the ester (i.e., ethoxide for an ethyl ester) is crucial to prevent transesterification, a side reaction that would scramble the ester groups and lead to a mixture of products.[3][4][6]
Q3: Can I synthesize a di-substituted carboxylic acid? Yes, di-substituted acids can be synthesized by repeating the deprotonation and alkylation steps before the final hydrolysis and decarboxylation.[3][4][6][7] After the first alkylation, a second equivalent of base is added to deprotonate the mono-alkylated ester, followed by the addition of a second alkyl halide (which can be the same as or different from the first).[7]
Q4: What are the key steps of the malonic ester synthesis? The synthesis consists of a sequence of core reactions performed in a specific order:[1][5][8][9]
-
Enolate Formation: A base deprotonates the α-carbon of the malonic ester.
-
Alkylation: The resulting enolate acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction.
-
Saponification (Hydrolysis): The ester groups are hydrolyzed to a dicarboxylic acid, typically using an aqueous acid or base.[3][10]
-
Decarboxylation: Upon heating, the substituted malonic acid loses a molecule of CO₂, yielding the final carboxylic acid product.[3][10]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Alkylated Product | 1. Ineffective Deprotonation: The base is not strong enough, or it has degraded due to moisture.[11] 2. Poor Alkylating Agent: The alkyl halide is sterically hindered (e.g., tertiary or some secondary halides), favoring elimination over substitution.[3][7] 3. Presence of Water: Moisture in the solvent or on glassware quenches the base and enolate.[11] | 1. Ensure the base's conjugate acid has a pKa significantly higher than that of the malonic ester (pKa ≈ 13-16).[11] Use fresh, anhydrous base and solvents. 2. Use methyl or primary alkyl halides for best results.[3] Secondary halides may give poor yields.[3] Tertiary halides are unsuitable.[7] 3. Use anhydrous solvents and flame-dry glassware under an inert atmosphere (N₂ or Ar). |
| Significant Amount of Dialkylated Product | Excessive Alkylation: The mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide. This is a common drawback of the synthesis.[3][4][6][10] | 1. Use an excess of the malonic ester relative to the base and alkyl halide. This increases the probability that the base will react with the starting material rather than the mono-alkylated product.[3][12] 2. Control stoichiometry carefully. Use precisely one equivalent of base and alkyl halide. |
| Incomplete Hydrolysis (Saponification) | 1. Insufficient Reaction Time/Temperature: The hydrolysis of the sterically hindered dialkylated ester can be slow. 2. Insufficient Reagent: Not enough acid or base was used to drive the reaction to completion. | 1. Increase the reflux time and/or temperature during the saponification step. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure at least two equivalents of base (for saponification) or a sufficient excess of strong acid are used. |
| Incomplete Decarboxylation | Insufficient Heat: The temperature required for decarboxylation (typically >100-150 °C) was not reached or maintained for a sufficient period. | Ensure the reaction mixture is heated vigorously enough during the final acidification step to drive off CO₂. Foaming or bubbling is an indicator that decarboxylation is occurring. |
| Side Reaction: Claisen Condensation | The enolate attacks the carbonyl group of another unreacted malonic ester molecule. | This is less common but can be minimized by controlling the reaction temperature and addition rate. Forming the enolate at a lower temperature and then adding it slowly to a solution of the alkyl halide can help.[11][13][14] |
Quantitative Data Summary
Table 1: Comparison of Common Bases for Enolate Formation
| Base | Formula | Typical Solvent | pKa of Conjugate Acid | Key Considerations |
| Sodium Ethoxide | NaOEt | Ethanol | ~16 | Standard choice for diethyl malonate; prevents transesterification.[3][4] |
| Sodium Hydride | NaH | THF, DMF | ~36 (H₂) | Irreversible deprotonation; produces H₂ gas (requires caution). Effective but can be more difficult to handle. |
| Potassium tert-Butoxide | KOtBu | t-Butanol, THF | ~18 | A stronger, non-nucleophilic base. Useful for more challenging substrates. |
Table 2: Effect of Alkyl Halide Structure on Alkylation
| Alkyl Halide Type | Example | Typical Yield | Primary Mechanism | Notes |
| Methyl | CH₃I, CH₃Br | Excellent | Sₙ2 | Ideal substrate for malonic ester synthesis.[3] |
| Primary | CH₃CH₂Br | Good to Excellent | Sₙ2 | Highly effective for forming new C-C bonds.[3] |
| Secondary | (CH₃)₂CHBr | Poor to Moderate | Sₙ2 / E2 Competition | Elimination (E2) becomes a significant competing side reaction, reducing yield.[3][7] |
| Tertiary | (CH₃)₃CBr | Very Poor / No Reaction | E2 | Elimination is the exclusive pathway; unsuitable for this synthesis.[7] |
Key Experimental Protocols
Protocol: Synthesis of Pentanoic Acid from Diethyl Malonate
This protocol details the synthesis of pentanoic acid via the alkylation of diethyl malonate with 1-bromopropane.
1. Enolate Formation:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂), add 50 mL of absolute ethanol.
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide.
-
Cool the resulting solution to room temperature.
-
Add 16.0 g (0.1 mol) of diethyl malonate dropwise to the stirred sodium ethoxide solution. Stir for 15 minutes to ensure complete formation of the enolate.
2. Alkylation:
-
Add 12.3 g (0.1 mol) of 1-bromopropane to the enolate solution.
-
Fit the flask with a condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction's progress by TLC until the starting malonic ester is consumed.
-
Cool the reaction mixture to room temperature.
3. Hydrolysis (Saponification) and Decarboxylation:
-
Add 50 mL of a 10% aqueous sodium hydroxide (NaOH) solution to the reaction mixture.
-
Heat the mixture to reflux for an additional 1-2 hours to hydrolyze the ester groups.
-
After cooling, carefully acidify the basic solution by slowly adding 6M hydrochloric acid (HCl) until the pH is ~1-2.
-
Heat the acidified mixture gently to reflux. Vigorous bubbling (CO₂ evolution) should be observed. Continue heating until the gas evolution ceases, indicating the completion of decarboxylation.
4. Workup and Purification:
-
Cool the mixture and transfer it to a separatory funnel.
-
Extract the product with a suitable organic solvent, such as diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude pentanoic acid can be purified further by distillation.
Process Visualizations
Caption: Workflow diagram for the malonic ester synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Ch21: Malonic esters [chem.ucalgary.ca]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Malonic Ester Synthesis [organic-chemistry.org]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing the formation of diethyl malonate as a byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common issues encountered during experiments where diethyl malonate may form as a byproduct, particularly in the context of malonic ester synthesis.
Troubleshooting Guides
Issue 1: Significant Formation of Dialkylated Byproduct
Symptoms:
-
NMR or GC-MS analysis reveals a substantial amount of the dialkylated product alongside the desired mono-alkylated product.
-
The yield of the mono-alkylated product is lower than anticipated.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Stoichiometry | Use a slight excess (1.1 to 1.5 equivalents) of diethyl malonate relative to the alkylating agent and the base. This ensures the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product.[1][2] |
| Strongly Basic Conditions | While a strong base is necessary, prolonged reaction times or excessively high temperatures can promote the formation of the second enolate from the mono-alkylated product, leading to dialkylation.[2] Consider using a milder base like potassium carbonate, possibly with a phase-transfer catalyst.[3] |
| Highly Reactive Alkylating Agent | Primary alkyl halides that are highly reactive can lead to rapid sequential alkylation. To mitigate this, add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[1] |
Issue 2: Presence of Unreacted Diethyl Malonate
Symptoms:
-
Analysis of the crude product shows a significant amount of starting diethyl malonate.
-
Low conversion of the starting material.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Base | The base may have decomposed due to moisture. Use a freshly prepared or properly stored anhydrous base. For instance, sodium ethoxide can be prepared in situ from sodium metal and absolute ethanol (B145695) to ensure it is anhydrous.[2] |
| Insufficiently Reactive Alkylating Agent | Ensure the alkylating agent is of high purity and reactivity. The general order of reactivity for alkyl halides is I > Br > Cl.[1] |
| Low Reaction Temperature | While high temperatures can encourage side reactions, some reactions may require gentle heating to proceed at a reasonable rate. Monitor the reaction's progress using TLC or GC to determine the optimal temperature.[1] |
| Poor Solubility | Ensure that all reactants are soluble in the chosen solvent system. Aprotic solvents like THF or DMF can be used with stronger bases like NaH to ensure complete enolate formation.[2] |
Issue 3: Hydrolysis of Ester Groups
Symptoms:
-
Detection of acidic byproducts during the workup, such as effervescence when a bicarbonate solution is added.
-
Lower than expected yield of the desired ester product.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can lead to the hydrolysis of the ester groups, especially under basic or acidic conditions. |
| Aqueous Workup Conditions | Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions during the workup, particularly at elevated temperatures. Perform washes promptly and at low temperatures.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the alkylation of diethyl malonate to avoid side reactions?
A1: Sodium ethoxide (NaOEt) in absolute ethanol is a commonly used and effective base.[2] It's important to use a base with the same alkyl group as the ester to prevent transesterification.[2] For reactions requiring irreversible and complete deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed, which can help minimize certain side reactions.[5]
Q2: How can I completely prevent the formation of the dialkylated product?
A2: While complete prevention can be challenging, you can significantly favor mono-alkylation by using a slight excess of diethyl malonate relative to the base and alkylating agent.[6] This increases the probability of the base reacting with the more acidic starting material. Careful control of stoichiometry is crucial.
Q3: My reaction is not going to completion. What are the first things I should check?
A3: First, verify the purity and reactivity of your reagents, especially the base and the alkylating agent. Ensure you are using strictly anhydrous conditions. Next, consider optimizing the reaction temperature and time by monitoring the reaction progress with TLC or GC.[1]
Q4: Can the choice of solvent affect the outcome of the reaction?
A4: Yes, the solvent plays a critical role. Protic solvents like ethanol are typically used with alkoxide bases.[2] Aprotic solvents such as THF or DMF are often preferred when using stronger bases like NaH or LDA, as they can help ensure complete enolate formation and minimize side reactions.[2]
Q5: What is the best way to purify my product from unreacted diethyl malonate?
A5: If the boiling points are sufficiently different (at least 20-30 °C), fractional distillation is a scalable method.[4] For small-scale reactions or when boiling points are close, column chromatography is ideal.[4] A quick and simple method to remove unreacted diethyl malonate is to perform a basic aqueous wash (e.g., with sodium bicarbonate solution), which converts the acidic diethyl malonate into its water-soluble salt.[4] However, be cautious as this can risk hydrolysis of your desired ester product.[4]
Data Presentation
Influence of Reaction Parameters on Byproduct Formation
| Parameter | Condition for Minimizing Dialkylation | Condition for Minimizing Hydrolysis | Potential Issues |
| Stoichiometry (Base:Malonate) | ~1:1 or slight excess of malonate[2] | N/A | >2:1 ratio favors dialkylation[2] |
| Base | Use of exactly one equivalent of base[2] | Use of non-aqueous bases (e.g., NaH) | Using a different alkoxide base can cause transesterification[2] |
| Solvent | Aprotic solvents (THF, DMF) with strong bases[2] | Strictly anhydrous solvents | Protic solvents with strong bases may lead to side reactions |
| Temperature | Room temperature for deprotonation, gentle heating for alkylation[2] | Low temperature during aqueous workup[4] | High temperatures can promote elimination and dialkylation[1] |
| Alkylating Agent | Slow, dropwise addition of the alkylating agent[1] | High purity, reactive agent (I > Br > Cl)[1] | Highly reactive agents can increase dialkylation[1] |
| Workup | N/A | Minimize contact time with aqueous acid/base[4] | Prolonged exposure to aqueous conditions can cause hydrolysis[4] |
Experimental Protocols
Detailed Protocol for Selective Mono-alkylation of Diethyl Malonate
This protocol is designed to favor the formation of the mono-alkylated product.
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add diethyl malonate dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the enolate.[1]
-
Cool the reaction mixture back down to 0 °C and add the alkyl halide dropwise.
-
Let the reaction proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired mono-alkylated product.[1]
Visualizations
Caption: Reaction pathways in diethyl malonate alkylation.
Caption: Troubleshooting workflow for byproduct formation.
References
Technical Support Center: Mass Spectrometric Analysis of Monomethyl Malonate
Welcome to the technical support center for the mass spectrometric analysis of monomethyl malonate (MMA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to matrix effects in MMA analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound (MMA) analysis, particularly in biological matrices like serum or plasma, these effects can lead to either ion suppression or enhancement.[3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the quantification, potentially leading to erroneous results.[3][5] The primary cause is the competition for ionization between MMA and other matrix components in the ion source of the mass spectrometer.[6]
Q2: What are the most common sources of matrix effects in MMA analysis?
A2: The most prevalent sources of matrix effects in MMA analysis from biological samples include:
-
Phospholipids (B1166683): These are abundant in serum and plasma and are known to cause significant ion suppression in electrospray ionization (ESI).[4]
-
Salts and Endogenous Compounds: High concentrations of salts and other small endogenous molecules can interfere with the ionization process.[7]
-
Anticoagulants and Other Additives: Sample collection tubes may contain additives that can leach into the sample and affect the analysis.[7]
-
Co-eluting Metabolites: Other organic acids and metabolites present in the sample can co-elute with MMA and compete for ionization.
Q3: How can I assess the extent of matrix effects in my MMA assay?
A3: A common method to quantify matrix effects is the post-extraction spike method.[3][7] This involves comparing the peak area of MMA in a sample where the analyte has been spiked after extraction to the peak area of MMA in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Spiked Post-Extracted Blank) / (Peak Area of Analyte in Neat Solution)
A matrix factor of <1 indicates ion suppression, while a value >1 suggests ion enhancement.[7] A qualitative assessment can be performed using the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[5]
Q4: What is the significance of succinic acid in MMA analysis?
A4: Succinic acid is a structural isomer of methylmalonic acid, meaning they have the same mass.[8] This makes it a significant interference in mass spectrometric analysis as they are often indistinguishable by the mass spectrometer alone, especially in negative ion mode.[9] Therefore, chromatographic separation of MMA from succinic acid is crucial for accurate quantification.[8][10]
Troubleshooting Guides
Problem 1: Poor Signal Intensity or No MMA Peak Detected
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Improve Sample Cleanup: Employ a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids.[11] 2. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering components.[5] 3. Optimize Chromatography: Adjust the chromatographic conditions to separate MMA from the regions of significant ion suppression identified by post-column infusion. |
| Inefficient Ionization | 1. Optimize Ion Source Parameters: Adjust settings such as spray voltage, gas flows, and temperature to maximize MMA signal. 2. Consider Derivatization: Derivatizing MMA, for instance to its di-butyl ester, can improve its ionization efficiency in positive ion mode.[9][10] |
| Instrumental Issues | 1. Check for Leaks: Ensure all connections in the LC and MS systems are secure.[12] 2. Clean the Ion Source: Contamination of the ion source can lead to a general loss of sensitivity. 3. Verify System Suitability: Inject a standard solution of MMA to confirm the instrument is performing correctly. |
| Sample Preparation Issues | 1. Check for Analyte Loss: Evaluate the recovery of MMA during your extraction procedure. 2. Ensure Proper Reconstitution: Confirm that the dried extract is fully dissolved in the reconstitution solvent. |
Problem 2: Poor Peak Shape (e.g., Broadening, Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | 1. Use a Guard Column: This will protect your analytical column from strongly retained matrix components. 2. Implement a Column Wash Step: Include a high-organic wash at the end of each run to elute late-eluting interferences. |
| Incompatible Injection Solvent | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion. |
| Secondary Interactions on the Column | Consider a different stationary phase. For example, HILIC columns can provide alternative selectivity for polar compounds like MMA.[13] |
Problem 3: Inability to Separate MMA from Succinic Acid
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Resolution | 1. Optimize Gradient Profile: A shallower gradient around the elution time of MMA and succinic acid can improve separation. 2. Change Stationary Phase: A column with a different selectivity, such as a mixed-mode or a specific organic acid column, may provide the necessary resolution.[14] 3. Derivatization: Derivatizing both compounds can alter their chromatographic behavior and facilitate separation.[9][10] |
| Method without Chromatographic Separation | Exploit differences in the fragmentation patterns of derivatized MMA and succinic acid in tandem mass spectrometry to allow for deconvolution of their signals without chromatographic separation.[9] |
Quantitative Data Summary
The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery of MMA. Below is a summary of recovery data from a study comparing different extraction techniques for underivatized MMA from serum.
| Sample Preparation Method | Mean Recovery (%) | Relative Standard Deviation (%) | Observed Ion Suppression |
| Protein Precipitation (PPT) | 95 | 5.2 | High |
| Supported Liquid Extraction (SLE) | 88 | 4.1 | Moderate |
| Solid-Phase Extraction (SPE) - WAX | 92 | 3.5 | Low |
| Solid-Phase Extraction (SPE) - AX | 98 | 2.8 | Minimal |
Data adapted from a comparative study of sample preparation strategies.[11]
Experimental Protocols
Protocol 1: Protein Precipitation for MMA Analysis
This protocol is a simple and fast method for sample cleanup, but may result in significant matrix effects.
-
To 100 µL of serum or plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., MMA-d3).
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) with Derivatization for MMA Analysis
This protocol involves derivatization to improve chromatographic properties and sensitivity.
-
To 100 µL of serum or plasma, add the internal standard (e.g., MMA-d3).
-
Add 50 µL of 1M HCl to acidify the sample.
-
Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
To the dried extract, add 50 µL of 3N HCl in n-butanol and incubate at 60°C for 20 minutes to form the di-butyl ester derivative.
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis in positive ion mode.[10]
Visualizations
Caption: A general workflow for the mass spectrometric analysis of this compound.
Caption: A decision tree for troubleshooting matrix effects in MMA analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Effect of ionization modifiers on the simultaneous analysis of all classes of phospholipids by nanoflow liquid chromatography/tandem mass spectrometry in negative ion mode. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a Simple Method for Methylmalonic Acid Analysis in Human Plasma by LC-MS/MS [restek.com]
- 9. High-Throughput Analysis of Methylmalonic Acid in Serum, Plasma, and Urine by LC-MS/MS. Method for Analyzing Isomers Without Chromatographic Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. data.epo.org [data.epo.org]
- 14. MMA & Succinic Acid in Plasma by LC–MS | Phenomenex [phenomenex.com]
Best practices for storing and handling Monomethyl malonate
This guide provides best practices, troubleshooting, and frequently asked questions for handling and storing Monomethyl malonate (also known as Methyl hydrogen malonate). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound (CAS No: 16695-14-0) is an organic compound derived from malonic acid and methanol.[1] It is typically a colorless to pale yellow liquid or solid with a fruity odor.[1][2] Due to its ester and carboxylic acid functional groups, it is a versatile building block in organic synthesis, frequently used in the production of pharmaceuticals and agrochemicals.[1][3] It is soluble in polar organic solvents.[1]
Q2: What are the recommended storage conditions for this compound?
A: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] The recommended storage temperature is typically room temperature (15–25 °C).[2][6] It should be kept sealed to protect it from moisture, which can cause hydrolysis.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A: Standard laboratory PPE is required. This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][7]
-
Skin Protection: Wear suitable protective gloves and a lab coat to prevent skin contact.[4]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors or dust.[1][4][7]
Q4: What are the primary hazards associated with this compound?
A: this compound is considered a hazardous chemical. It can cause skin irritation and serious eye irritation.[2][7][8] Inhalation may lead to respiratory system irritation.[7][8] Always consult the Safety Data Sheet (SDS) for your specific product before use.
Q5: What materials are incompatible with this compound?
A: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9] These materials can cause vigorous reactions or degradation of the compound.[3][6]
Q6: How should I handle a spill of this compound?
A: For spills, ensure adequate ventilation and wear appropriate PPE. If it is a solid, sweep or vacuum the material into a suitable disposal container.[4] If it is a liquid, absorb it with an inert material (e.g., sand, diatomaceous earth) and place it in a container for disposal.[6] Avoid generating dust. Prevent the spill from entering drains or waterways.[6]
Q7: How should this compound waste be disposed of?
A: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of it in standard drains or trash.
Troubleshooting Guide
Issue 1: My reaction yield is significantly lower than expected.
-
Possible Cause 1: Reagent Degradation. this compound can hydrolyze over time, especially if exposed to moisture or incompatible pH conditions (strong acids/bases), breaking down into malonic acid and methanol.[10] Malonic acid may not be suitable for your reaction pathway.
-
Troubleshooting Steps:
-
Check Purity: Use an analytical technique (e.g., NMR, GC-MS) to check the purity of your this compound stock. Look for the presence of malonic acid or dimethyl malonate impurities.[11]
-
Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle or a newly synthesized batch of the reagent.
-
Control Reaction Conditions: Ensure your reaction solvent is anhydrous and that all reagents are free from excess water or incompatible acids/bases.
-
Issue 2: The this compound has turned yellow. Is it still usable?
-
Possible Cause: A color change from colorless to yellow can be an indicator of degradation or the presence of impurities.[1] While it may not render the compound completely unusable for all applications, its purity is compromised.
-
Recommendation: It is highly recommended to assess the purity of the discolored reagent before use. For sensitive applications, such as in multi-step pharmaceutical synthesis, using a fresh, colorless batch is advisable to ensure reproducibility and avoid the formation of side products.
Issue 3: I am observing unexpected side products in my analysis.
-
Possible Cause: If your this compound has degraded, the resulting impurities (e.g., malonic acid) can participate in side reactions.[10] For example, malonic acid can undergo decarboxylation under heat, which might not be a desired pathway.
-
Troubleshooting Steps:
-
Purify the Reagent: If possible, purify the this compound (e.g., by distillation) to remove impurities before use.[11]
-
Review Incompatibilities: Double-check that none of the other reagents or catalysts used in your reaction are listed as incompatible with this compound (see FAQ #5).
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₆O₄[2] |
| Molecular Weight | 118.09 g/mol [2] |
| Appearance | Colorless to light yellow liquid or solid[1][2] |
| Boiling Point | 232 °C[2] |
| Flash Point | 104 °C[2] |
| Density | ~1.128 g/cm³[2] |
Table 2: Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Citation |
| Storage Temperature | Room Temperature (15–25 °C) | [2][6] |
| Storage Conditions | Store in a dry, well-ventilated area in a tightly sealed container. | [4][5] |
| Eye Protection | Chemical safety goggles | [4][7] |
| Hand Protection | Protective gloves | [4] |
| Ventilation | Use in a chemical fume hood or with adequate ventilation. | [1][4] |
Experimental Protocols
Key Experiment: Synthesis of this compound from Dimethyl Malonate
This protocol describes the selective monohydrolysis of dimethyl malonate to produce this compound.[11][12]
Materials:
-
Dimethyl malonate (1.2 mol)
-
5M Potassium hydroxide (B78521) (KOH) aqueous solution (1.2 mol)
-
12M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Saturated aqueous NaCl solution
-
Ice water bath
Methodology:
-
In a 1 L flask equipped with a magnetic stirrer, add dimethyl malonate (158.33 g, 1.2 mol) and a small amount of acetonitrile (~10 µL) to aid dissolution.[11]
-
Cool the reaction mixture to 0 °C using an ice water bath.[11]
-
Add 100 mL of water to the mixture and continue stirring for 30 minutes.[11]
-
While maintaining the 0 °C temperature, add 240 mL of a 5M KOH solution (1.2 mol) dropwise over 15 minutes.[11]
-
After the addition is complete, continue stirring the mixture for 60 minutes in the ice water bath.[11]
-
Acidify the reaction mixture by slowly adding 150 mL of 12M HCl while keeping the flask in the ice bath. Subsequently, saturate the mixture with NaCl.[11]
-
Transfer the mixture to a 1 L separatory funnel and extract the product with five 500 mL portions of ethyl acetate.[11]
-
Combine the organic extracts and wash them with 500 mL of saturated aqueous NaCl solution.[11]
-
Dry the ethyl acetate solution over anhydrous sodium sulfate.[11]
-
Filter off the desiccant and concentrate the solution using a rotary evaporator.[11]
-
Purify the resulting colorless oil via vacuum distillation (2.5 mmHg, 91-92 °C) to obtain pure this compound.[11]
Visualizations
Caption: Workflow for handling a this compound spill.
Caption: Logic diagram for troubleshooting low reaction yields.
References
- 1. CAS 16695-14-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. MONO-METHYL MALONATE POTASSIUM SALT [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. This compound | 16695-14-0 [chemicalbook.com]
- 12. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Monomethyl Malonate and Monoethyl Malonate for Researchers
In the realm of organic synthesis and drug development, the choice of reagents can significantly impact reaction efficiency, yield, and overall project timelines. Monomethyl malonate and monoethyl malonate are two closely related C3 synthons that serve as versatile building blocks, particularly in the formation of carbon-carbon bonds. This guide provides an objective comparison of their performance, supported by physicochemical data and detailed experimental protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of each reagent is crucial for experimental design and execution. The following table summarizes the key physicochemical data for this compound and monoethyl malonate.
| Property | This compound | Monoethyl Malonate |
| Molecular Formula | C₄H₆O₄[1] | C₅H₈O₄[2][3] |
| Molecular Weight | 118.09 g/mol [4] | 132.11 g/mol [2] |
| Appearance | Colorless to light yellow liquid[1][5] | Colorless to pale yellow liquid[3] |
| Boiling Point | 91-92 °C at 2.5 mmHg[6] | 106.5 °C at 3 mmHg[7] |
| Melting Point | Not specified (liquid at room temp) | 47 - 50 °C (can be solid)[2] |
| Density | ~1.128 g/mL | 1.119 g/mL at 25 °C[7] |
| Solubility | Soluble in water and polar organic solvents.[1] | Soluble in organic solvents like ethanol and ether; limited solubility in water.[3] |
| pKa | ~3.4 (estimated) | ~3.55 at 25°C[7] |
Performance in Synthesis: Reactivity and Applications
Both monomethyl and monoethyl malonate are widely used in organic synthesis, primarily as nucleophiles in reactions such as the malonic ester synthesis to produce substituted carboxylic acids.[8] They are also key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[3][5]
The choice between the methyl and ethyl ester can influence reaction conditions and outcomes. The methyl ester is slightly less sterically hindered, which can sometimes lead to faster reaction rates. However, the ethyl ester is often preferred due to the common use of sodium ethoxide as the base in ethanol as the solvent for the malonic ester synthesis, which avoids transesterification.[8]
Experimental Protocols
Detailed methodologies are essential for reproducibility and for building upon existing research. Below are representative protocols for the synthesis of the monoesters and their subsequent use in a classic organic transformation.
Synthesis of Monomethyl and Monoethyl Malonate
A practical and environmentally benign method for the large-scale synthesis of both monomethyl and monoethyl malonate is the selective monohydrolysis of their corresponding symmetric diesters, dimethyl malonate and diethyl malonate, respectively.[9]
General Procedure for Selective Monohydrolysis:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the corresponding diester (dimethyl malonate or diethyl malonate) in a suitable co-solvent.
-
Base Addition: Add an aqueous solution of a base (e.g., sodium hydroxide) dropwise to the stirred solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.
High yields and purity (near 100%) for both monoesters can be achieved within a few hours using this method.[9]
Comparative Use in Malonic Ester Synthesis
The malonic ester synthesis is a cornerstone application for these reagents, allowing for the synthesis of substituted acetic acids.[8] The following is a generalized protocol that can be adapted for either monomethyl or monoethyl malonate.
General Procedure for Malonic Ester Synthesis:
-
Enolate Formation: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium methoxide in anhydrous methanol (for this compound) or sodium ethoxide in anhydrous ethanol (for monoethyl malonate). To this, add the respective monoalkyl malonate dropwise.
-
Alkylation: After the formation of the enolate, add the desired alkyl halide dropwise. The reaction mixture is then typically heated to reflux for several hours to ensure complete reaction.
-
Hydrolysis (Saponification): After cooling, the substituted malonate is hydrolyzed by adding an aqueous solution of a strong base, such as sodium hydroxide, and heating the mixture to reflux.
-
Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with a strong acid like hydrochloric acid. The resulting substituted malonic acid is then heated, which leads to decarboxylation to yield the final carboxylic acid product.
-
Workup and Purification: The final product is extracted with an organic solvent, washed, dried, and purified, typically by distillation.
Visualizing Synthetic Pathways
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Conclusion
Both this compound and monoethyl malonate are valuable reagents in organic synthesis. The choice between them may be dictated by factors such as the specific base and solvent system employed, with the ethyl ester often being favored in traditional malonic ester synthesis to prevent transesterification. However, the methyl ester may offer advantages in terms of reactivity in certain contexts. The provided physicochemical data and experimental protocols offer a solid foundation for researchers to make an informed decision based on the specific requirements of their synthetic targets.
References
- 1. Page loading... [guidechem.com]
- 2. Monoethyl malonate | C5H8O4 | CID 70615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1071-46-1: Monoethyl malonate | CymitQuimica [cymitquimica.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 16695-14-0: this compound | CymitQuimica [cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Monomethyl Malonate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical techniques for the quantification of monomethyl malonate (MMM): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method is critical for accurate and reliable quantification in research, drug development, and various biological studies. This document outlines the performance characteristics, experimental protocols, and underlying principles of each method to aid in selecting the most suitable approach for your specific analytical needs.
Comparison of Analytical Method Performance
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the estimated performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound. It is important to note that while specific validation data for this compound is limited in publicly available literature, the presented data is based on validated methods for structurally similar compounds such as other dicarboxylic acid monoesters and malonic acid, providing a reasonable estimation of expected performance.
| Validation Parameter | HPLC-UV (Estimated) | LC-MS/MS (with Derivatization) | GC-MS (with Derivatization) |
| Linearity Range | 1 - 100 µg/mL | 0.5 ng/mL - 50 ng/mL[1] | 21 - 840 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.995 | > 0.99[1] | > 0.999[2] |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.15 ng/mL | ~7 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | 0.5 ng/mL[1] | 21 ng/mL[2] |
| Accuracy (% Recovery) | 95 - 105% | 96.0%[3][4] | 97.6%[2] |
| Precision (%RSD) | < 5% | < 5%[3][4] | < 5% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide representative experimental protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in simpler matrices where high sensitivity is not the primary requirement.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Chromatographic Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of an aqueous solution of 0.1% phosphoric acid and methanol. A typical starting point is a 90:10 (v/v) mixture of the aqueous and organic phases.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : UV detection at 210 nm.
-
Sample Preparation :
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation :
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards.
-
-
Quantification : Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices. Derivatization is often employed to enhance ionization efficiency and sensitivity.
-
Instrumentation : A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column : A reversed-phase C18 column suitable for LC-MS applications.
-
Mobile Phase : A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate : 0.2 - 0.5 mL/min.
-
Mass Spectrometry :
-
Ionization Mode : Negative or Positive Electrospray Ionization (ESI), depending on the derivatization agent used. For derivatization with 3-nitrophenylhydrazine (3-NPH), positive ion mode is typically used.
-
Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the derivatized this compound.
-
-
Sample Preparation and Derivatization (with 3-NPH) :
-
Extract this compound from the biological sample using a suitable protein precipitation or liquid-liquid extraction method.
-
Evaporate the solvent and reconstitute the residue in a suitable buffer.
-
Add a solution of 3-nitrophenylhydrazine (3-NPH) and a coupling agent (e.g., EDC/NHS).
-
Incubate the mixture to allow for the derivatization reaction to complete.
-
Quench the reaction and dilute the sample for LC-MS/MS analysis.
-
-
Standard Preparation : Prepare calibration standards of this compound and a suitable internal standard (e.g., a stable isotope-labeled analog) and subject them to the same derivatization procedure as the samples.
-
Quantification : Construct a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the internal standard against the concentration of the analyte.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is mandatory to increase their volatility and thermal stability.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate.
-
Injector : Split/splitless injector.
-
Mass Spectrometry :
-
Ionization Mode : Electron Ionization (EI).
-
Detection : Selected Ion Monitoring (SIM) or full scan mode.
-
-
Sample Preparation and Derivatization (Silylation) :
-
Extract this compound from the sample matrix.
-
Thoroughly dry the extract.
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).
-
Heat the mixture to complete the derivatization reaction.
-
-
Standard Preparation : Prepare calibration standards of this compound and an internal standard, and derivatize them in the same manner as the samples.
-
Quantification : Create a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the internal standard against the concentration.
Metabolic Pathway of this compound
This compound can be considered a precursor to malonate, a key intermediate in several metabolic pathways, most notably fatty acid biosynthesis. In mitochondria, malonate is converted to malonyl-CoA by the enzyme Acyl-CoA Synthetase Family Member 3 (ACSF3).[2][5][6] Malonyl-CoA then serves as a two-carbon donor for the elongation of fatty acid chains.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 6. Malonate—CoA ligase - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Routes of Monomethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Monomethyl malonate is a crucial C3 building block in organic synthesis, widely utilized in the pharmaceutical industry for the creation of complex molecules. Its synthesis can be approached through various pathways, each presenting a unique set of advantages and disadvantages. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, offering experimental data, detailed protocols, and visual diagrams to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The primary routes for the synthesis of this compound starting from common laboratory reagents are summarized below. The selection of a particular route will depend on factors such as desired scale, purity requirements, and available starting materials.
| Synthetic Route | Starting Material | Key Reagents | Reaction Type | Reported Yield (%) | Purity (%) | Reaction Time |
| Route 1 | Dimethyl Malonate | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), Water, Co-solvent (e.g., acetonitrile) | Selective Monohydrolysis | 81 - High | ~95 | 0.5 - 1 day |
| Route 2 | Malonic Acid | Methanol, Pyridine or conc. Hydrochloric Acid | Monoesterification | High (qualitative) | High (qualitative) | 12 hours |
| Route 3 | Meldrum's Acid | Diazomethane, Methanol | Ring opening with esterification | Quantitative | High (qualitative) | Not specified |
Synthetic Pathway Diagrams
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Route 1: Selective monohydrolysis of dimethyl malonate.
Caption: Route 2: Monoesterification of malonic acid.
Caption: Route 3: Synthesis from Meldrum's acid.
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below.
Route 1: Selective Monohydrolysis of Dimethyl Malonate
This method is well-suited for large-scale synthesis and is reported to produce this compound in high yield and purity.[1] The reaction is environmentally benign as it uses water and a small amount of a volatile co-solvent.[1]
Procedure: [2]
-
In a 1 L single-neck flask equipped with a magnetic stirrer, add 158.33 g (1.2 mol) of dimethyl malonate and 10 µL of acetonitrile to dissolve the dimethyl malonate.
-
Cool the solution to 0°C using an ice-water bath.
-
Add 100 mL of water to the mixture and continue stirring for 30 minutes.
-
After the titration is complete, continue to stir the reaction mixture for 60 minutes, keeping the flask in the ice-water bath.
-
Upon completion, acidify the reaction mixture with 150 mL of 12 M HCl (aq) in an ice-water bath and saturate with NaCl.
-
Extract the acidified mixture with five 500 mL portions of ethyl acetate using a 1 L separatory funnel.
-
Combine the ethyl acetate extracts and wash with 500 mL of saturated aqueous NaCl.
-
Dry the ethyl acetate extract with approximately 100 g of anhydrous sodium sulfate.
-
Remove the desiccant by gravity filtration and concentrate the ethyl acetate solution using a rotary evaporator.
-
Perform distillation under reduced pressure (2.5 mmHg) and collect the fraction at 91-92 °C to obtain this compound as a colorless oil.
-
The reported yield is 114.77 g (81%), containing 4% dimethyl malonate and 1% malonic acid.[2]
Route 2: Monoesterification of Malonic Acid
This route offers a direct approach from malonic acid. The choice of catalyst (acidic or basic) can influence the reaction conditions.
Acid-Catalyzed Procedure: [3]
-
Add 0.5 g of malonic acid monomethyl ester to a mixture of 15 mL of methanol and 0.1 mL of concentrated hydrochloric acid.
-
Allow the reaction to proceed for 12 hours at 50°C under an argon atmosphere.
-
The conversion rate and yield are reported to be 95% or more based on H-NMR and gas chromatography analysis.[3]
Base-Mediated Procedure: [4]
-
Add 0.5 g of malonic acid monoester to a mixture of 15 mL of methanol and 0.2 mL of pyridine.
-
React the mixture under argon at 50°C for 12 hours to produce this compound.[4]
Route 3: Synthesis from Meldrum's Acid
This method utilizes the reactivity of Meldrum's acid and is reported to give quantitative yields.[5] However, it involves the use of diazomethane, which is a toxic and explosive reagent requiring careful handling.
Procedure: [5]
-
Treat Meldrum's acid with an excess of diazomethane in the corresponding alcohol (methanol in this case).
-
The reaction is reported to proceed to give monomethyl malonates in quantitative yields.[5]
Concluding Remarks
The choice of synthetic route to this compound is a critical decision that impacts the overall efficiency, cost, and environmental footprint of a research or development project. The selective monohydrolysis of dimethyl malonate stands out as a practical and scalable method, offering high yields and purity with environmentally benign conditions.[1] The monoesterification of malonic acid provides a direct and high-yielding alternative, with the flexibility of using either acidic or basic conditions.[3][4] The route from Meldrum's acid, while offering quantitative yields, involves the hazardous reagent diazomethane, which may limit its applicability.[5] Researchers should carefully consider these factors in the context of their specific laboratory capabilities and project goals.
References
- 1. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Dimethyl malonate synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. AN EASY SYNTHESIS OF this compound DERIVATIVES [jstage.jst.go.jp]
Unveiling Antibody Specificity: A Comparative Guide to Cross-Reactivity with Malonate and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the specificity of antibodies is paramount. This guide provides a comprehensive comparison of the cross-reactivity of antibodies targeting malonate, a key molecule in fatty acid synthesis and metabolism, with its structurally similar derivatives. The following sections present supporting experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.
The ability of an antibody to distinguish between its target antigen and closely related molecules is a critical determinant of its efficacy and reliability in various applications, from diagnostics to therapeutics. In the context of malonate, a dicarboxylic acid, even minor structural changes, such as the addition of a methyl or ethyl group, can significantly impact antibody recognition. This guide delves into the nuances of this molecular recognition.
Performance Comparison: Antibody Cross-Reactivity
The cross-reactivity of anti-malonyl-lysine antibodies, which recognize the malonylated form of the amino acid lysine, has been a subject of investigation. While these antibodies are designed to be specific for malonylated proteins, their potential to bind to free malonate and its derivatives is a key consideration.
One study has qualitatively assessed the cross-reactivity of a polyclonal anti-malonyl-lysine (anti-Kmal) antibody using a dot-blot assay. The results demonstrated high specificity for malonylated lysine peptides over other acylated lysines. Another key finding from a separate study revealed that an anti-malonyl-lysine antibody exhibited cross-reactivity with methylmalonyl-lysine, a structurally similar modification, but not with succinyl-lysine, which has a longer carbon chain.
To provide a clearer, quantitative comparison, the following table summarizes hypothetical cross-reactivity data derived from a competitive ELISA. This format is the standard for quantifying the specificity of antibodies against small molecules (haptens). In this assay, the concentration of a competitor (malonate derivative) required to inhibit the binding of the primary antigen (malonyl-lysine) to the antibody by 50% (IC50) is determined. A lower IC50 value indicates a higher binding affinity and, therefore, greater cross-reactivity.
| Analyte | Structure | IC50 (µM) | Cross-Reactivity (%) |
| Malonyl-Lysine | HOOC-CH₂-CO-NH-(CH₂)₄-CH(NH₂)-COOH | 0.1 | 100 |
| Malonate | HOOC-CH₂-COOH | > 1000 | < 0.01 |
| Methylmalonyl-Lysine | HOOC-CH(CH₃)-CO-NH-(CH₂)₄-CH(NH₂)-COOH | 10 | 1.0 |
| Ethylmalonyl-Lysine | HOOC-CH(C₂H₅)-CO-NH-(CH₂)₄-CH(NH₂)-COOH | 50 | 0.2 |
| Succinyl-Lysine | HOOC-(CH₂)₂-CO-NH-(CH₂)₄-CH(NH₂)-COOH | > 1000 | < 0.01 |
Note: The data in this table is illustrative and based on typical results from competitive immunoassays for small molecules. The cross-reactivity percentage is calculated as (IC50 of Malonyl-Lysine / IC50 of Analyte) x 100.
Experimental Methodologies
To ensure the reproducibility and accuracy of cross-reactivity assessments, detailed experimental protocols are essential. The following are methodologies for the key experiments cited in this guide.
Dot Blot Assay for Specificity Screening
This semi-quantitative technique provides a rapid assessment of antibody specificity against a panel of related antigens.
Protocol:
-
Antigen Preparation: Prepare solutions of malonyl-lysine peptide, methylmalonyl-lysine peptide, ethylmalonyl-lysine peptide, and succinyl-lysine peptide at a concentration of 1 mg/mL in phosphate-buffered saline (PBS).
-
Membrane Spotting: Spot 1 µL of each antigen solution onto a nitrocellulose membrane and allow it to air dry completely.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-malonyl-lysine antibody (e.g., at a 1:1000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system. The intensity of the spots corresponds to the degree of antibody binding.
Competitive ELISA for Quantitative Cross-Reactivity
This assay is the gold standard for quantifying the cross-reactivity of an antibody with different haptens.
Protocol:
-
Plate Coating: Coat a 96-well microtiter plate with a malonate-protein conjugate (e.g., malonate-BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block the plate with 1% BSA in PBST for 1 hour at room temperature.
-
Competitive Reaction: Prepare serial dilutions of the standard (malonyl-lysine) and the test compounds (malonate, methylmalonyl-lysine, ethylmalonyl-lysine, succinyl-lysine) in PBST. Mix each dilution with a constant, predetermined concentration of the anti-malonyl-lysine antibody.
-
Incubation: Add 100 µL of the antibody-competitor mixtures to the coated wells and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody Incubation: Add 100 µL of an HRP-conjugated secondary antibody diluted in PBST to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with PBST.
-
Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) between an antibody and its antigens.
Protocol:
-
Chip Immobilization: Immobilize the anti-malonyl-lysine antibody onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of each analyte (malonyl-lysine, malonate, methylmalonyl-lysine, ethylmalonyl-lysine, and succinyl-lysine) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the analyte solutions over the antibody-immobilized surface at a constant flow rate. Monitor the change in the refractive index in real-time to generate a sensorgram showing the association and dissociation phases.
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Visualizing the Processes
To further clarify the experimental and biological concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for assessing antibody cross-reactivity.
This diagram illustrates the three primary experimental approaches for evaluating antibody cross-reactivity: Dot Blot for initial qualitative screening, competitive ELISA for quantitative IC50 determination, and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.
Caption: Malonate-induced mitochondrial signaling pathway leading to apoptosis.
This diagram depicts the signaling cascade initiated by malonate's inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This inhibition leads to increased reactive oxygen species (ROS) production, which triggers the opening of the mitochondrial permeability transition pore (mPTP), the release of cytochrome c, and ultimately, programmed cell death (apoptosis).
A Comparative Guide to Internal Standards for the Accurate Quantification of Monomethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of monomethyl malonate (MMA) is critical in various research and development settings. As a dicarboxylic acid monoester, its accurate measurement is essential for understanding its metabolic role, its potential as a biomarker, and for monitoring its levels in various biological and chemical processes. The use of an appropriate internal standard is paramount for achieving reliable and reproducible quantitative results, particularly when employing powerful analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
This guide provides a comprehensive comparison of potential internal standards for the accurate quantification of this compound, supported by experimental data from closely related analytes where direct data for MMA is limited. We will delve into the ideal characteristics of an internal standard, compare available and theoretical options, and provide detailed experimental protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The most effective approach for correcting for analyte loss during sample preparation and for mitigating matrix effects in mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard.[1][2] An ideal SIL internal standard for this compound would be a version of the molecule where one or more atoms are replaced with their heavy isotopes, such as deuterium (²H or D) or carbon-13 (¹³C).
Advantages of Stable Isotope-Labeled Internal Standards:
-
Identical Chemical and Physical Properties: SIL internal standards co-elute with the analyte in chromatography and exhibit identical ionization and fragmentation behavior in the mass spectrometer.[1] This ensures the most accurate correction for any variations during the analytical process.
-
Minimization of Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are effectively compensated for since the SIL internal standard is affected in the same way as the analyte.
-
Improved Accuracy and Precision: The use of a SIL internal standard leads to higher accuracy and precision in quantitative measurements, which is crucial for robust and reliable data.[3]
Currently, a commercially available stable isotope-labeled this compound (e.g., monomethyl-d₃ malonate or ¹³C-monomethyl malonate) is not readily found in major chemical supplier catalogs. However, its synthesis is feasible by utilizing labeled starting materials in established synthetic routes for this compound.[4][5] For instance, the hydrolysis of dimethyl malonate could be performed using deuterated or ¹³C-labeled dimethyl malonate.
Alternative Internal Standards
In the absence of a commercially available stable isotope-labeled this compound, researchers may consider other alternatives. It is important to note that these alternatives are less ideal and require thorough validation to ensure they provide adequate correction.
-
Stable Isotope-Labeled Analogs: A stable isotope-labeled version of a closely related compound can sometimes be used. For example, [¹³C₃]malonic acid has been successfully used as an internal standard for the quantification of malonic acid.[6] Given the structural similarity, it could potentially be used for this compound, but its chromatographic behavior and ionization efficiency would need to be carefully evaluated to ensure it is a suitable surrogate.
-
Non-Isotopic Structural Analogs: A non-labeled compound that is structurally similar to this compound but not present in the sample can be used. For the GC-MS analysis of diethyl malonate, dipropyl malonate has been suggested as a potential internal standard.[4] A similar approach could be taken for this compound, using a different alkyl malonate that is well-separated chromatographically. However, this approach is more susceptible to differential matrix effects and variations in ionization efficiency compared to a SIL internal standard.
Comparison of Potential Internal Standards
The following table summarizes the potential internal standards for this compound quantification, highlighting their advantages and disadvantages.
| Internal Standard Type | Example(s) | Pros | Cons |
| Stable Isotope-Labeled this compound | Monomethyl-d₃ malonate, ¹³C-Monomethyl malonate | The ideal choice for accuracy and precision. Co-elutes with the analyte. Corrects for matrix effects and analyte loss effectively. | Not readily commercially available; requires custom synthesis. |
| Stable Isotope-Labeled Analogs | [¹³C₃]Malonic acid | Commercially available. May provide better correction than non-isotopic analogs. | Different chromatographic retention time and potentially different ionization efficiency compared to this compound. Requires thorough validation. |
| Non-Isotopic Structural Analogs | Diethyl malonate, Monopropyl malonate | Readily available and cost-effective. | Does not co-elute with the analyte. May not accurately correct for matrix effects or analyte loss. Significant validation is required to demonstrate its suitability. |
Experimental Protocols
The following are model experimental protocols for the quantification of this compound in a biological matrix (e.g., plasma or serum) using LC-MS/MS and GC-MS. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific application.[4][6]
LC-MS/MS Method for this compound Quantification
This method is adapted from a validated protocol for malonic acid quantification.[6]
1. Sample Preparation:
-
To 50 µL of plasma/serum, add 10 µL of the internal standard solution (e.g., stable isotope-labeled this compound at a known concentration).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: HSS T3 Column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495C) with an electrospray ionization (ESI) source in negative ion mode.
-
MS/MS Transitions (Hypothetical - require optimization):
-
This compound: Precursor ion [M-H]⁻ m/z 117 -> Product ion m/z 73 (loss of CO₂)
-
Monomethyl-d₃ Malonate (IS): Precursor ion [M-H]⁻ m/z 120 -> Product ion m/z 76
-
3. Data Analysis:
-
Quantification is performed using the peak area ratio of the analyte to the internal standard.
-
A calibration curve is generated by analyzing standards of known concentrations.
GC-MS Method for this compound Quantification
This method requires derivatization to make the analyte volatile.
1. Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract to dryness.
-
Add the internal standard (e.g., a non-isotopic structural analog like diethyl malonate).
-
Derivatize the sample using a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes.
2. GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent
-
Column: DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Injection Mode: Splitless
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
MS Parameters: Monitor characteristic ions for the derivatized this compound and the internal standard.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of this compound using LC-MS/MS with an internal standard.
Putative Metabolic Pathway of this compound
Caption: A putative metabolic pathway illustrating the potential formation and degradation of this compound.
Conclusion
References
- 1. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1541545B1 - Malonic acid monomethyl derivates and production process thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US7208621B2 - Malonic acid monomethyl derivatives and production process thereof - Google Patents [patents.google.com]
- 6. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison of different chromatography columns for malonates
A Comprehensive Guide to Selecting Chromatography Columns for Malonate Analysis
For researchers, scientists, and drug development professionals, the accurate separation and quantification of malonates and their derivatives are crucial. The choice of chromatography column plays a pivotal role in achieving optimal performance in these analyses. This guide provides an objective comparison of different high-performance liquid chromatography (HPLC) columns for malonate analysis, supported by experimental data, to aid in the selection of the most suitable column for your specific application.
Malonic acids and their esters are polar compounds, which often leads to challenges in retaining them on traditional reversed-phase columns. This guide explores the performance of various column types, including reversed-phase, hydrophilic interaction liquid chromatography (HILIC), mixed-mode, and chiral columns, to provide a comprehensive overview of the available options.
Performance Comparison of Achiral Chromatography Columns
The separation of malonates and related dicarboxylic acids often involves a choice between reversed-phase, HILIC, and mixed-mode chromatography. Each approach offers distinct advantages in terms of retention, selectivity, and sensitivity.
Data Summary
The following tables summarize the performance of different columns for the analysis of methylmalonic acid (MMA) and other organic acids.
Table 1: Performance Comparison for Methylmalonic Acid (MMA) Analysis
| Column | Type | Retention Time (min) | Peak Height (cps) | Resolution (MMA vs. Succinic Acid) | Key Benefit |
| Force C18 | Reversed-Phase | 2.03 | 840,000 | Good | Standard reversed-phase methodology |
| Raptor Polar X | HILIC/Polar | 2.95 | 1,600,000 | Excellent | Increased retention and sensitivity for polar analytes |
| ACQUITY Premier CSH Phenyl-Hexyl with MaxPeak | Mixed-Mode | Similar to stainless steel counterpart | ~2x higher than stainless steel | Not specified | Mitigates metal adsorption, increasing sensitivity |
| Stainless Steel CSH Phenyl-Hexyl | Mixed-Mode | Similar to MaxPeak counterpart | Baseline | Not specified | Standard column hardware |
Data compiled from publicly available application notes.[1][2]
Table 2: General Comparison of Column Types for Polar Organic Acids
| Column Type | Principle | Advantages | Disadvantages |
| Reversed-Phase (e.g., C18) | Hydrophobic interaction | Ubiquitous, wide range of applications. | Poor retention for very polar compounds like malonates without mobile phase modification.[3] |
| HILIC (e.g., Zwitterionic, Amide) | Partitioning into a water-enriched layer on a polar stationary phase. | Excellent retention and separation of highly polar compounds.[3][4] | Can require longer equilibration times and careful control of mobile phase water content. |
| Mixed-Mode (e.g., RP/Anion-Exchange) | Combination of hydrophobic and ion-exchange interactions. | Enhanced retention and selectivity for a broad range of analytes, including polar and charged compounds.[5][6] | Separation mechanism can be more complex to optimize. |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results.
Protocol 1: Analysis of Methylmalonic Acid on Force C18 vs. Raptor Polar X[2]
-
Instrumentation : LC-MS/MS system.
-
Columns :
-
Restek Force C18 (100 x 3 mm, 3 µm)
-
Restek Raptor Polar X (50 x 2.1 mm, 2.7 µm)
-
-
Mobile Phase :
-
Force C18 : A: 0.5% Formic Acid in Water; B: 0.5% Formic Acid in Methanol. Gradient elution.
-
Raptor Polar X : A: 0.5% Formic Acid in Water; B: Acetonitrile. Gradient elution.
-
-
Flow Rate :
-
Force C18 : 0.6 mL/min
-
Raptor Polar X : 0.6 mL/min
-
-
Column Temperature :
-
Force C18 : 35°C
-
Raptor Polar X : 40°C
-
-
Detection : Mass Spectrometry.
-
Injection Volume : 5 µL.
Protocol 2: Comparison of Inert vs. Traditional Column Hardware for MMA Analysis[1]
-
Instrumentation : ACQUITY UPLC I-Class System with an ACQUITY QDa Mass Detector.
-
Columns :
-
ACQUITY Premier CSH Phenyl-Hexyl with MaxPeak High Performance Surfaces (2.1 x 100 mm, 1.7 µm)
-
ACQUITY UPLC CSH Phenyl-Hexyl (stainless steel) (2.1 x 100 mm, 1.7 µm)
-
-
Mobile Phase : A: Water with 0.1% Formic Acid; B: Methanol with 0.1% Formic Acid.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 45°C.
-
Detection : Mass Spectrometry (SIR mode).
-
Injection Volume : 5 µL.
Performance Comparison of Chiral Chromatography Columns
For chiral malonates, which possess one or more stereocenters, enantioselective chromatography is necessary. Polysaccharide-based chiral stationary phases are commonly employed for these separations.[7]
Data Summary
Table 3: Chiral Columns for Malonate Derivative Separation
| Column | Type | Key Feature | Application Example |
| Daicel Chiralpak AD-H | Polysaccharide-based (Amylose derivative) | Broad enantioselectivity | Determination of enantiomeric excess of chiral α-alkyl-α-methylmalonates.[8] |
| Daicel Chiralcel OD-H | Polysaccharide-based (Cellulose derivative) | Different selectivity profile compared to amylose-based phases | Determination of enantiomeric excess of chiral α-alkyl-α-methylmalonates.[8] |
Experimental Protocol 3: Chiral Separation of Malonate Esters[8]
-
Instrumentation : HPLC system with UV detector.
-
Columns :
-
Daicel Chiralpak AD-H (4.6 x 250 mm)
-
Daicel Chiralcel OD-H (4.6 x 250 mm)
-
-
Mobile Phase : Typically a mixture of hexane and a polar organic solvent like isopropanol or ethanol. The exact ratio is optimized for each specific compound.
-
Flow Rate : Not specified, but typically around 1.0 mL/min for analytical scale.
-
Detection : UV detection at a wavelength appropriate for the analyte.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for chromatographic analysis.
Conclusion
The selection of an appropriate chromatography column is a critical step in the successful analysis of malonates. For achiral separations of these polar compounds, HILIC and mixed-mode columns generally offer superior retention and sensitivity compared to traditional reversed-phase columns. For analytes prone to metal chelation, such as methylmalonic acid, the use of columns with inert hardware can significantly enhance signal intensity and improve analytical accuracy. When dealing with chiral malonate derivatives, polysaccharide-based chiral stationary phases are the columns of choice for effective enantioseparation. By considering the specific properties of the target malonate and the available instrumentation, researchers can select the optimal column to achieve reliable and reproducible results.
References
- 1. waters.com [waters.com]
- 2. Which Column is Best for the Analysis of Methylmalonic Acid (MMA)? [restek.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. tandfonline.com [tandfonline.com]
- 5. waters.com [waters.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Comparative Guide to Isotopic Labeling of Monomethyl Malonate for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled monomethyl malonate (MMM) as a tool for metabolic tracing, placing it in context with more conventional tracers like glucose and glutamine. We will delve into the unique insights MMM can offer, particularly in the study of fatty acid synthesis, and provide the necessary experimental frameworks for its application.
Introduction to Metabolic Tracing with this compound
Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify cellular metabolic fluxes.[1][2] While glucose and glutamine are the workhorses for tracing central carbon metabolism, they may not provide a direct or clear readout of all metabolic activities.[3] this compound, as a cell-permeable precursor to malonate, offers a more direct route to probe the malonyl-CoA pool, a critical node in fatty acid synthesis and a key signaling molecule in cellular metabolism.[4][5]
Isotopically labeled MMM, for instance with ¹³C, can be introduced into cell culture or in vivo models.[6][7] Once inside the cell, it is readily converted to labeled malonate and subsequently to labeled malonyl-CoA by malonyl-CoA synthetase (ACSF3) within the mitochondria.[5] This allows for the precise tracking of the contribution of exogenous malonate to the synthesis of fatty acids and other downstream metabolites. This approach can be particularly valuable for understanding dysregulated lipid metabolism in diseases like cancer and metabolic syndrome.[8][9]
Comparison with Alternative Tracers: A Data-Driven Perspective
The choice of a metabolic tracer is dictated by the specific biological question. While direct quantitative comparisons of MMM with glucose and glutamine are not abundant in the literature, a comparison based on their known metabolic roles and the principles of metabolic flux analysis can guide tracer selection.
| Feature | Isotopically Labeled this compound | Isotopically Labeled Glucose | Isotopically Labeled Glutamine |
| Primary Metabolic Pathway Traced | Fatty Acid Synthesis (via Malonyl-CoA) | Glycolysis, Pentose Phosphate Pathway, TCA Cycle (via Acetyl-CoA) | TCA Cycle Anaplerosis, Amino Acid & Nucleotide Synthesis |
| Point of Entry into Central Metabolism | Malonyl-CoA | Glucose-6-Phosphate | α-Ketoglutarate |
| Directness of Fatty Acid Synthesis Tracing | High | Indirect (via citrate and Acetyl-CoA) | Indirect (can contribute to Acetyl-CoA via reductive carboxylation) |
| Potential for Confounding Pathways | Minimal, primarily traces the malonate salvage pathway. | High, contributes to numerous interconnected pathways. | High, contributes to multiple anabolic and catabolic pathways. |
| Reported Cellular Uptake | Cell-permeable | High (facilitated by glucose transporters) | High (facilitated by amino acid transporters) |
| Potential Cellular Perturbation | Can inhibit succinate dehydrogenase at high concentrations.[5] | Can alter cellular metabolism if concentrations are not physiological. | Can influence cell signaling and growth.[8] |
Detailed Experimental Protocols
The following protocols are generalized frameworks for conducting a metabolic tracing experiment using isotopically labeled this compound. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: Cell Culture and Labeling with ¹³C-Monomethyl Malonate
Objective: To label cultured mammalian cells with ¹³C-Monomethyl Malonate for metabolic flux analysis.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Isotopically labeled this compound (e.g., [U-¹³C₃]-Monomethyl Malonate)
-
Culture plates/flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that allows them to reach 70-80% confluency at the time of the experiment.
-
Media Preparation: Prepare the labeling medium by supplementing the appropriate base medium (e.g., DMEM) with the desired concentration of ¹³C-Monomethyl Malonate. The optimal concentration should be determined empirically, but a starting point of 1-5 mM can be considered.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed ¹³C-Monomethyl Malonate-containing medium to the cells.
-
Incubate the cells for a specific duration. The labeling time will depend on the metabolic pathway of interest and the expected turnover rates of the target metabolites. A time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling period.[10]
-
-
Harvesting:
-
At the end of the labeling period, place the culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any residual labeled substrate.
-
Proceed immediately to metabolite extraction.
-
Protocol 2: Metabolite Extraction
Objective: To extract intracellular metabolites for subsequent analysis by mass spectrometry.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge (refrigerated)
Procedure:
-
Quenching and Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to each well or flask to cover the cell monolayer.
-
Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[6]
-
-
Protein Precipitation:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -80°C for at least 20 minutes to precipitate proteins.
-
-
Clarification:
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
The extracts can be stored at -80°C until analysis.
-
Protocol 3: Mass Spectrometry Analysis
Objective: To analyze the isotopic enrichment in downstream metabolites.
Instrumentation:
-
High-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[11][12]
Procedure:
-
Sample Preparation: The extracted metabolites may require derivatization for GC-MS analysis. For LC-MS, the extract can often be directly injected after appropriate dilution.
-
Chromatographic Separation: Separate the metabolites using a suitable chromatographic method.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using the mass spectrometer in full scan mode or targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode to detect the different isotopologues of the metabolites of interest.[11]
-
Data Analysis:
-
Identify and quantify the different mass isotopologues for each metabolite.
-
Correct for the natural abundance of stable isotopes.[13]
-
Calculate the fractional enrichment of the ¹³C label in each metabolite to determine the contribution of this compound to its synthesis.
-
Visualizing the Metabolic Journey of this compound
To better understand the flow of isotopically labeled MMM, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Metabolic fate of isotopically labeled this compound.
Caption: Experimental workflow for MMM metabolic tracing.
Caption: Logical comparison of primary metabolic readouts from different tracers.
References
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. d-nb.info [d-nb.info]
- 4. Malonyl-CoA, a key signaling molecule in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Exploiting High-Resolution Mass Spectrometry for Targeted Metabolite Quantification and 13C-Labeling Metabolism Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of malonate metabolism in different species
For Researchers, Scientists, and Drug Development Professionals
Malonate, a simple dicarboxylic acid, plays surprisingly diverse and critical roles across the biological kingdoms. While famously known as a competitive inhibitor of succinate dehydrogenase in the Krebs cycle, its metabolism is a key pathway in various organisms, influencing everything from bacterial survival and plant defense to human metabolic disorders. This guide provides a comparative overview of malonate metabolism in bacteria, plants, and mammals, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
I. Comparative Overview of Malonate Metabolic Pathways
Malonate metabolism varies significantly across different species, reflecting their unique physiological needs and ecological niches. In bacteria, it can serve as a sole carbon and energy source. In plants, it is implicated in defense and nitrogen metabolism. In mammals, a dedicated mitochondrial pathway exists to detoxify this potentially harmful metabolite.
A. Bacterial Malonate Metabolism
Certain bacteria have evolved sophisticated pathways to utilize malonate. Two primary pathways have been characterized:
-
The mat Operon: Found in bacteria like Rhizobium leguminosarum, this pathway involves the activation of malonate to malonyl-CoA by malonyl-CoA synthetase (matB), followed by decarboxylation to acetyl-CoA by malonyl-CoA decarboxylase (matA). A carrier protein (matC) is also involved in malonate transport.[1][2] This pathway is crucial for symbiotic nitrogen fixation in some legume-rhizobia interactions.[1][2]
-
The mdc Operon: Characterized in bacteria such as Klebsiella pneumoniae and Acinetobacter calcoaceticus, this pathway employs a multi-subunit malonate decarboxylase complex that directly decarboxylates malonate to acetate and CO2.[3][4] This process is often coupled to energy conservation.[3]
B. Plant Malonate Metabolism
Malonate is found in various plant tissues, particularly in legumes like chickpeas, where it can be the most abundant organic acid in roots and nodules.[5] Its proposed roles in plants include:
-
Defense: High concentrations of malonate may act as a defense mechanism against herbivores and pathogens due to its inhibitory effect on cellular respiration.[5]
-
Nitrogen Metabolism: Malonate metabolism is linked to symbiotic nitrogen fixation, similar to its role in rhizobia.[1][2]
The primary route for malonate synthesis in plants is believed to be the α-decarboxylation of oxaloacetate.
C. Mammalian Malonate Metabolism
While mammals do not utilize malonate as a primary carbon source, they possess a crucial mitochondrial pathway for its detoxification. Malonate can arise endogenously from the breakdown of other molecules and can inhibit succinate dehydrogenase, disrupting the Krebs cycle. The key enzymes in this pathway are:
-
Acyl-CoA Synthetase Family Member 3 (ACSF3): A mitochondrial malonyl-CoA synthetase that activates malonate to malonyl-CoA.[6][7]
-
Malonyl-CoA Decarboxylase (MLYCD): This enzyme then decarboxylates malonyl-CoA to acetyl-CoA, which can be further metabolized.[8][9]
Defects in the ACSF3 or MLYCD genes lead to the rare metabolic disorder combined malonic and methylmalonic aciduria (CMAMMA), highlighting the importance of this detoxification pathway.[8][9]
II. Quantitative Comparison of Key Enzymes
The efficiency and substrate specificity of the core enzymes in malonate metabolism differ across species. The following tables summarize available kinetic data for malonyl-CoA synthetase and malonate decarboxylase.
Table 1: Kinetic Parameters of Malonyl-CoA Synthetase
| Species | Enzyme | Substrate | Km (µM) | Vmax (µmol/mg/min) | Source |
| Arabidopsis thaliana | AAE13 | Malonate | 529.4 ± 98.5 | 24.0 ± 2.7 | [10] |
| Human (HEK293T cells) | ACSF3 | Malonate | - | - | [2][6] |
| Pseudomonas fluorescens | Malonyl-CoA Synthetase | Malonate | - | - | |
| Bradyrhizobium japonicum | Malonyl-CoA Synthetase | Malonate | - | - |
Note: Specific activity for human ACSF3 with malonate has been demonstrated to be higher than with methylmalonate, but specific Km and Vmax values were not provided in the searched literature.[2]
Table 2: Kinetic Parameters of Malonate Decarboxylase
| Species | Enzyme | Km (mM) | Source |
| Acinetobacter calcoaceticus | Malonate Decarboxylase (CoA transferase component) | 0.5 (for malonate) | [11] |
| Pseudomonas fluorescens | Malonate Decarboxylase | - | [11] |
| Coryneform bacterium strain FG41 | Malonate Semialdehyde Decarboxylase | - | [5] |
| Human | MLYCD | - | [8][9] |
Note: Comprehensive comparative kinetic data for malonate decarboxylases across different bacterial species is limited in the available literature. For human MLYCD, while its function is established, specific kinetic parameters were not found in the search results.
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to study malonate metabolism.
A. Enzyme Assays
This assay measures the formation of the thioester bond of malonyl-CoA by monitoring the increase in absorbance at 232 nm.[2]
Materials:
-
100 mM potassium phosphate buffer (pH 7.0)
-
Malonate, methylmalonate, or acetate solution (stock concentration to achieve 8 mM final)
-
2 mM MgCl₂
-
0.4 mM ATP
-
0.2 mM Coenzyme A (CoA)
-
Purified GST-tagged ACSF3 enzyme (1.43 µg)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2 mM MgCl₂, 0.4 mM ATP, and 0.2 mM CoA in a final volume of 500 µL.
-
Add the substrate (malonate, methylmalonate, or acetate) to a final concentration of 8 mM.
-
Initiate the reaction by adding 1.43 µg of the purified ACSF3 enzyme.
-
Immediately monitor the increase in absorbance at 232 nm over time.
-
Calculate the enzyme activity using the molar extinction coefficient for the thioester bond (ε₂₃₂ = 4.5 x 10³ M⁻¹ cm⁻¹). Specific activity is expressed as nmol of product formed per minute per mg of protein.
This continuous assay measures CO₂ release by coupling it to the oxidation of NADH.[12]
Materials:
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Phosphoenolpyruvate carboxylase (PEPC)
-
Malate dehydrogenase (MDH)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Malonate solution
-
Purified or crude malonate decarboxylase enzyme preparation
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PEP, NADH, PEPC, and MDH.
-
Add the malonate substrate to the desired final concentration.
-
Equilibrate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the malonate decarboxylase enzyme preparation.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is directly proportional to the rate of CO₂ production by malonate decarboxylase.
B. Quantification of Malonate
This method allows for the sensitive and specific measurement of malonate in plant extracts.[13]
Materials:
-
Plant tissue (e.g., roots, leaves)
-
Extraction buffer (e.g., perchloric acid)
-
n-butanol
-
HPLC system with a reverse-phase column (e.g., C18) and a UV or fluorescence detector
-
Mobile phase (e.g., gradient of acetonitrile and an aqueous buffer)
Procedure:
-
Homogenize the plant tissue in the extraction buffer.
-
Centrifuge to pellet cellular debris.
-
Perform a liquid-liquid extraction of the supernatant with n-butanol to partition malonate and reduce interfering compounds.
-
Inject the n-butanol extract onto the HPLC column.
-
Elute with a suitable gradient and detect malonate based on its retention time and spectral properties compared to a standard.
-
Quantify the malonate concentration based on a standard curve.
This highly sensitive method is suitable for measuring low concentrations of malonate in mitochondrial preparations.[14][15]
Materials:
-
Isolated mitochondria
-
Trichloroacetic acid (TCA) for extraction
-
Stable isotope-labeled internal standard (e.g., [¹³C₃]malonate)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Lyse the isolated mitochondria and precipitate proteins with TCA.
-
Add a known amount of the internal standard to the sample.
-
Centrifuge and collect the supernatant.
-
Inject the supernatant onto the LC column for separation.
-
Detect and quantify malonate and the internal standard using MS/MS in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of malonate in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
C. Metabolic Flux Analysis
13C-MFA is a powerful technique to quantify the in vivo rates (fluxes) through metabolic pathways.[12][16][17]
Experimental Workflow:
-
Culture Preparation: Grow the microorganism of interest (e.g., a malonate-utilizing bacterium) in a defined medium with a ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose or uniformly ¹³C-labeled malonate).
-
Steady-State Labeling: Ensure the culture reaches both a metabolic and isotopic steady state.
-
Sample Collection and Quenching: Rapidly harvest the cells and quench metabolic activity (e.g., by immersion in cold methanol).
-
Metabolite Extraction and Hydrolysis: Extract metabolites and hydrolyze biomass (e.g., proteins into amino acids).
-
Derivatization and GC-MS Analysis: Derivatize the amino acids to make them volatile and analyze the mass isotopomer distributions using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Flux Calculation: Use specialized software to fit the measured labeling patterns to a metabolic model of the organism's central carbon metabolism, including the malonate utilization pathways, to estimate the intracellular fluxes.
D. Genetic Manipulation
This protocol describes the generation of a targeted gene deletion to study the function of the matA gene (malonyl-CoA decarboxylase).[18][19]
Procedure:
-
Construct the Suicide Vector:
-
Amplify the upstream and downstream flanking regions of the matA gene from Rhizobium genomic DNA using PCR.
-
Clone these flanking regions into a suicide vector (e.g., pK18mobsacB) on either side of a selectable marker (e.g., an antibiotic resistance cassette). This vector cannot replicate in Rhizobium.
-
-
Conjugation:
-
Introduce the constructed suicide vector into an E. coli donor strain (e.g., S17-1).
-
Mate the E. coli donor with the recipient Rhizobium strain.
-
-
Selection of Single Crossovers:
-
Plate the conjugation mixture on a medium that selects for Rhizobium and contains the antibiotic corresponding to the marker on the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
-
Selection of Double Crossovers (Gene Knockout):
-
Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event.
-
Plate the culture on a medium containing a counter-selectable marker (e.g., sucrose for the sacB gene, which is lethal in the presence of sucrose). This selects for cells that have lost the suicide vector backbone, which can occur through either reversion to wild-type or a double crossover event resulting in the deletion of the matA gene and its replacement with the selectable marker.
-
-
Verification:
-
Screen the sucrose-resistant colonies for the desired antibiotic resistance and sensitivity to the antibiotic marker on the vector backbone.
-
Confirm the gene knockout by PCR using primers that flank the matA gene and by Southern blotting.
-
IV. Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows discussed.
References
- 1. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exome sequencing identifies ACSF3 as the cause of Combined Malonic and Methylmalonic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymic and genetic basis for bacterial growth on malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic challenges facing oxalate, malonate, acetoacetate, and oxaloacetate decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic, Mutational, and Structural Analysis of Malonate Semialdehyde Decarboxylase from Coryneform bacterium strain FG41: Mechanistic Implications for the Decarboxylase and Hydratase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Malonyl-CoA decarboxylase - Wikipedia [en.wikipedia.org]
- 9. Malonyl coenzyme A decarboxylase deficiency with a novel mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput determination of malondialdehyde in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recombineering: A Homologous Recombination-Based Method of Genetic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
Methylmalonic Acid: A Validated Biomarker for Inborn Errors of Metabolism and a Potential Indicator in Broader Metabolic Disorders
A note on terminology: The initial query for this guide specified "monomethyl malonate." However, a comprehensive literature review reveals a lack of evidence for this compound as a clinically validated biomarker for metabolic disorders. It is highly probable that the intended subject was methylmalonic acid (MMA) , a well-researched and clinically significant biomarker. This guide will therefore focus on the validation and comparison of methylmalonic acid.
Methylmalonic acid (MMA) is an intermediate in the catabolism of certain amino acids and odd-chain fatty acids. Its accumulation in biological fluids is a hallmark of inborn errors of metabolism, specifically methylmalonic acidemia, and is increasingly recognized as a functional marker of vitamin B12 deficiency and mitochondrial dysfunction, with potential implications for a wider range of metabolic disorders such as type 2 diabetes. This guide provides a comparative analysis of MMA against established biomarkers for key metabolic disorders, supported by experimental data and detailed methodologies.
Comparative Performance of Methylmalonic Acid (MMA)
The clinical utility of a biomarker is determined by its performance in distinguishing between healthy and diseased states. The following tables summarize the performance of MMA in comparison to established biomarkers for methylmalonic acidemia, type 2 diabetes, and Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), formerly known as Non-Alcoholic Fatty Liver Disease (NAFLD).
Table 1: Biomarker Performance in Methylmalonic Acidemia (MMA)
| Biomarker | Typical Concentration in Affected Individuals | Normal Range/Reference Values | Key Performance Characteristics |
| Serum Methylmalonic Acid (MMA) | 1,525 ± 1,506 µmol/L (mut0 subtype)[1] | <0.40 µmol/L[1] | Pathognomonic for the disease; levels can be 10- to 100-fold elevated[2]; however, levels can be variable and are affected by diet and renal function[1][3]. |
| Propionylcarnitine (C3) | Elevated in newborn screening | Varies by lab | A primary screening marker, but the false-positive rate can be high[4]. |
| 2-Methylcitric Acid (MCA) | Elevated | Not typically reported in healthy individuals | Accumulates in both methylmalonic and propionic acidemia[4]. |
| Fibroblast Growth Factor-21 (FGF-21) | Elevated | Varies by lab | A marker of mitochondrial dysfunction, which is a key feature of MMA[1][3]. |
| Growth Differentiation Factor-15 (GDF-15) | Elevated | Varies by lab | Another marker of mitochondrial stress associated with MMA[1][3]. |
Table 2: Biomarker Performance in Type 2 Diabetes
| Biomarker | Association with Disease/Outcome | Key Performance Metrics | Limitations |
| Serum Methylmalonic Acid (MMA) | Higher levels are associated with increased all-cause and cardiovascular mortality in diabetic patients.[5] | Hazard Ratio for all-cause mortality: 2.177 for MMA ≥250 vs. <120 nmol/L.[5] | Not a primary diagnostic marker for diabetes itself, but rather a prognostic marker for adverse outcomes. |
| Glycated Hemoglobin (HbA1c) | Diagnostic and monitoring marker reflecting average blood glucose over 2-3 months. | Diagnostic threshold ≥6.5%[6]; however, it only diagnoses about 30% of total T2DM cases identified by all glycemic tests[7]. | Low correlation with fasting plasma glucose in some cases and can be affected by conditions altering red blood cell turnover[7]. |
| Fasting Plasma Glucose (FPG) | Standard diagnostic criterion. | Diagnostic threshold ≥7.0 mmol/L (≥126 mg/dl)[6]. | Can have high day-to-day variability. |
| 1-hour Plasma Glucose (1h-PG) during OGTT | Emerging as a more sensitive marker for diagnosis. | Sensitivity and specificity can be >90%[6]. | Requires an oral glucose tolerance test (OGTT), which is more cumbersome than a single blood draw. |
| Novel Protein Biomarkers (e.g., IL-1RA, Adiponectin) | A panel of 6 biomarkers significantly improved risk prediction on top of standard clinical scores[8]. | Improved the C index by 0.053 in a discovery study[8]. | Not yet in routine clinical use; require specialized assays. |
Table 3: Established Biomarkers in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)
| Biomarker/Score | Intended Use | Key Performance Metrics | Limitations |
| Alanine Aminotransferase (ALT) | General marker of liver injury. | Lacks specificity for distinguishing between different stages of MASLD[9]; can be normal in up to 70% of MASLD patients[9]. | Poor correlation with disease severity. |
| Fibrosis-4 (FIB-4) Index | Estimates the risk of advanced liver fibrosis. | High negative predictive value for ruling out advanced fibrosis, especially with a cutoff of ≤1.30[9][10]. | Less accurate in younger individuals (<35 years) and has an indeterminate range. |
| NAFLD Fibrosis Score (NFS) | Predicts the likelihood of advanced fibrosis. | Incorporates multiple clinical variables for a more comprehensive assessment[9]. | Can also have a large indeterminate range. |
| Enhanced Liver Fibrosis (ELF) Test | A direct marker of fibrogenesis. | Measures a panel of three serum biomarkers related to matrix turnover. | More costly and less widely available than calculated scores. |
| Vibration-Controlled Transient Elastography (VCTE) | Measures liver stiffness as a proxy for fibrosis. | A non-invasive imaging-based method. | Can be less reliable in patients with obesity or ascites. |
While MMA is not a direct biomarker for MASLD, its role as an indicator of mitochondrial dysfunction is highly relevant to the pathophysiology of the disease.[11] Further research may elucidate a more direct correlative or predictive role for MMA in MASLD progression.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is crucial for their clinical application. The following are summarized protocols for the quantification of methylmalonic acid in biological fluids.
Protocol 1: Serum MMA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it a gold standard for MMA quantification.
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., isotope-labeled d3-MMA).
-
Perform protein precipitation and liquid-phase extraction using a solvent mixture such as methanol, acetonitrile, and formic acid.[12]
-
Evaporate the supernatant to dryness.
-
-
Derivatization (optional but common):
-
Reconstitute the dried extract in a derivatizing agent (e.g., 3 mol/L HCl in n-butanol) and heat at 65°C for 15 minutes to form butyl ester derivatives.[13] This step enhances chromatographic separation and ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column (e.g., Agilent SB-C18, 4.6x150mm, 1.8 µm) with an isocratic mobile phase, such as 20% 0.1% formic acid in water and 80% 0.1% formic acid in acetonitrile, at a flow rate of 0.7 mL/min.[12]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Monitor the specific mass transitions for MMA and its internal standard using Multiple Reaction Monitoring (MRM). For the butyl ester derivative, the transition m/z 231 to m/z 119 can be used for MMA.[13]
-
-
Quantification:
-
Calculate the concentration of MMA based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with known concentrations of MMA.
-
Protocol 2: Serum MMA by Gas Chromatography-Mass Spectrometry (GC-MS)
A classic and reliable method for MMA analysis.
-
Sample Preparation and Extraction:
-
To a serum sample (e.g., 50-275 µL), add an internal standard (d3-MMA).
-
Perform an extraction to isolate organic acids.
-
-
Derivatization:
-
Derivatize the extracted MMA to make it volatile for GC analysis. A common method is silylation using an agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[14] This can be accelerated using microwave-assisted derivatization (e.g., 400 W for 2 minutes).[14]
-
-
GC-MS Analysis:
-
Gas Chromatography: Inject the derivatized sample onto a capillary GC column for separation.
-
Mass Spectrometry: Use a mass spectrometer to detect and quantify the derivatized MMA based on its specific mass-to-charge ratio.
-
-
Quantification:
-
Similar to LC-MS/MS, quantify MMA based on the ratio of the analyte peak area to the internal standard peak area against a standard curve.
-
Visualizations
Metabolic Pathway of Methylmalonic Acid
The accumulation of methylmalonic acid is primarily due to a disruption in the catabolic pathway of several precursors, most notably a deficiency in the enzyme methylmalonyl-CoA mutase or its cofactor, vitamin B12.
Caption: Simplified metabolic pathway leading to methylmalonic acid accumulation.
Experimental Workflow for MMA Biomarker Analysis
The general workflow for analyzing MMA in a clinical or research setting involves several key steps from sample collection to data interpretation.
References
- 1. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia (MMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers for drug development in propionic and methylmalonic acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correlations between circulating methylmalonic acid levels and all-cause and cause-specific mortality among patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superiority of 1 h plasma glucose vs fasting plasma glucose, 2 h plasma glucose and HbA1c for the diagnosis of type 2 diabetes | springermedizin.de [springermedizin.de]
- 7. Recent Developments in Biomarkers for Diagnosis and Screening of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Panel of 6 Biomarkers Significantly Improves the Prediction of Type 2 Diabetes in the MONICA/KORA Study Population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Biomarkers in Nonalcoholic Fatty Liver Disease Among Individuals With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-invasive testing in metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondria-derived methylmalonic acid, a surrogate biomarker of mitochondrial dysfunction and oxidative stress, predicts all-cause and cardiovascular mortality in the general population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pafmj.org [pafmj.org]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted derivatization for methylmalonic acid analysis in human serum by gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Monomethyl Malonate and Other Malonic Acid Half-Esters
For Researchers, Scientists, and Drug Development Professionals
Malonic acid half-esters are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. Among these, monomethyl malonate serves as a fundamental building block. This guide provides an objective comparison of various synthetic methodologies for producing this compound and other common malonic acid half-esters, supported by experimental data to inform your selection of the most suitable method.
Performance Benchmark: Synthesis of Malonic Acid Half-Esters
The choice of synthetic route to malonic acid half-esters is often dictated by factors such as desired scale, purity requirements, and the specific ester group. The following table summarizes quantitative data for common synthetic methods.
| Method | Half-Ester | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Reaction Time | Reference |
| Selective Monohydrolysis | This compound | Dimethyl Malonate | Base (e.g., NaOH or KOH), Water, Co-solvent | High | ~100 | 0.5 day | [1][2] |
| Selective Monohydrolysis | Monoethyl Malonate | Diethyl Malonate | Base (e.g., NaOH or KOH), Water, Co-solvent | High | ~100 | 0.5 day | [1][2] |
| Alkylation and Monosaponification | Substituted Half-Esters | Dialkyl Malonate, Alkyl Halide | Base (e.g., NaH), followed by alcoholic KOH or NaOH | Moderate to Good | Variable | Multi-step | [3] |
| Monoesterification | Substituted Half-Esters | Substituted Malonic Acid | Alcohol, Acid Catalyst | Good to Excellent | High | Variable | [3] |
| Reaction with Alcohol | This compound | Malonic Acid Monoester, Pyridine, Methanol | Argon atmosphere, 50°C | - | - | 12 hours | [4] |
| From Dimethyl Malonate | This compound | Dimethyl Malonate | Acetonitrile, Water, HCl | 81 | 95 | - | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Selective Monohydrolysis of Dimethyl Malonate
This method is lauded for its efficiency, scalability, and environmentally benign nature.[1][2]
Procedure:
-
Dissolve dimethyl malonate in a suitable co-solvent.
-
Add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) dropwise while maintaining a controlled temperature.
-
Monitor the reaction progress by techniques such as TLC or GC.
-
Upon completion, acidify the reaction mixture to precipitate the this compound.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
Alkylation of Diethyl Malonate followed by Monohydrolysis
A classic and versatile route for preparing α-substituted malonic acid half-esters.[3][6]
Procedure:
-
Alkylation:
-
Deprotonate diethyl malonate using a strong base (e.g., sodium ethoxide) in an anhydrous solvent to form the enolate.
-
Add the desired alkyl halide and allow the reaction to proceed.
-
Work up the reaction to isolate the α-substituted diethyl malonate.
-
-
Monohydrolysis:
-
Subject the purified α-substituted diethyl malonate to saponification using one equivalent of a base (e.g., potassium hydroxide) in an alcoholic solvent.
-
Acidify the reaction mixture to yield the α-substituted monoethyl malonate.
-
Monoesterification of a Substituted Malonic Acid
This approach is particularly useful for introducing a variety of ester functionalities.[3]
Procedure:
-
Dissolve the substituted malonic acid in the desired alcohol, which also serves as the reagent.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture under reflux and monitor the reaction until completion.
-
Remove the excess alcohol and acid catalyst during workup to isolate the pure malonic acid half-ester.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methodologies.
Caption: Synthetic routes to malonic acid half-esters.
The following diagram details the workflow for the malonic ester synthesis, a classical method for producing substituted acetic acids which involves the formation of a malonic ester intermediate.[6][7][8][9][10][11]
Caption: Workflow of the Malonic Ester Synthesis.
References
- 1. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Large Scale Synthesis of Half-Esters of Malonic Acid [jstage.jst.go.jp]
- 3. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 16695-14-0 [chemicalbook.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. grokipedia.com [grokipedia.com]
Safety Operating Guide
Proper Disposal of Monomethyl Malonate: A Step-by-Step Guide for Laboratory Professionals
IMMEDIATE SAFETY PRECAUTIONS: Before handling monomethyl malonate, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a laboratory coat.[1][3] An eyewash station and safety shower should be readily accessible.[1] In case of skin contact, wash the affected area thoroughly with soap and water.[1] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Waste Identification and Segregation
Properly categorize and segregate this compound waste to prevent incompatible chemical reactions.
-
Labeling: Clearly label a dedicated, chemically resistant waste container as "Hazardous Waste: this compound." High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Segregation: Do not mix this compound with other waste streams, particularly strong oxidizing agents, acids, or bases, to avoid potentially hazardous reactions.[3]
Spill Management and Cleanup
In the event of a this compound spill, follow these procedures:
-
Small Spills (<50 mL):
-
Large Spills (>50 mL):
-
Evacuate the immediate area and ensure adequate ventilation.
-
Contain the spill using absorbent pads or booms.
-
Absorb the contained spill with vermiculite, perlite, or other suitable absorbent material.[4]
-
Carefully collect the saturated absorbent and place it in the sealed hazardous waste container for disposal by a licensed contractor.[4]
-
Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical waste contractor.
-
Containerization: Ensure the hazardous waste container is securely sealed to prevent leaks or spills.[3] Do not overfill the container, leaving at least 10% headspace to allow for vapor expansion.[3]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and open flames.[3]
-
Contractor Pickup: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3] Provide a full description of the waste, including its name and any known hazards.
Note: Disposal of small quantities of esters by evaporation in a fume hood may be permissible under certain local regulations for quantities less than 50ml, but collection and disposal via a licensed contractor is the preferred and safer method.[4] Drain disposal is not recommended.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Small Spill Quantity | < 50 mL | [4] |
| Large Spill Quantity | > 50 mL | [4] |
| Waste Container Headspace | > 10% | [3] |
| Storage Temperature | Cool, dry place | [1][5] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Monomethyl Malonate
Essential safety protocols and logistical plans are critical for the safe and effective use of monomethyl malonate in research and development. This guide provides detailed, step-by-step procedures for handling, storage, and disposal of this compound to ensure the safety of laboratory personnel and the integrity of experimental outcomes. Adherence to these protocols is paramount for minimizing risks and establishing a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 must be worn.[4]
-
Skin Protection:
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[4] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety. The following step-by-step plan outlines the procedures from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and an eyewash station are readily accessible in the work area.[4]
-
Conduct all work with this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling Procedures:
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
4. First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
In case of skin contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[1][4]
-
If inhaled: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][4]
-
If ingested: Do not induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[3]
Quantitative Data Summary
The following table summarizes the key quantitative and physical data for this compound and its common salt.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C₄H₆O₄ | Sigma-Aldrich |
| Molecular Weight | 118.09 g/mol | Sigma-Aldrich |
| Appearance | White solid | Cole-Parmer |
| CAS Number | 38330-80-2 (for Potassium Salt) | Fisher Scientific |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | Fisher Scientific |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste should be considered hazardous waste.
-
Containerization: Collect waste material in a suitable, labeled, and tightly closed disposal container.[4] Do not mix with other waste streams.
-
Disposal Method: Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[2] Waste material should be handled by a licensed professional waste disposal service.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
